molecular formula C17H16F5N7O B10768971 PK44

PK44

Numéro de catalogue: B10768971
Poids moléculaire: 429.3 g/mol
Clé InChI: LIPWZZYFIVYJSI-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PK44 is a useful research compound. Its molecular formula is C17H16F5N7O and its molecular weight is 429.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPWZZYFIVYJSI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F5N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action in Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information for a compound specifically designated as "PK44" in the context of diabetes. Therefore, this guide provides a comprehensive overview of the established and emerging mechanisms of action and key signaling pathways that form the foundation for research and development of novel anti-diabetic therapeutics. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring new chemical entities for the treatment of diabetes.

Mechanisms of Action of Major Anti-diabetic Drug Classes

The management of type 2 diabetes mellitus (T2DM) involves a variety of pharmacological agents that target different aspects of glucose homeostasis.[1] Understanding these mechanisms is crucial for the development of new and improved therapies.

  • Biguanides (e.g., Metformin): This is often the first-line therapy for T2DM. Metformin's primary effect is to decrease hepatic glucose production (gluconeogenesis).[1][2] It also increases glucose uptake in peripheral tissues like muscle by improving insulin sensitivity.[2][3] The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK).

  • Sulfonylureas (e.g., Glibenclamide, Glipizide): These drugs act by stimulating insulin secretion from the pancreatic β-cells. They achieve this by closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, which leads to cell depolarization, calcium influx, and subsequent insulin release.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin, Vildagliptin): DPP-4 inhibitors, also known as gliptins, prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By increasing the levels of active GLP-1, they enhance glucose-dependent insulin secretion and suppress glucagon release.

  • Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Canagliflozin, Dapagliflozin): Operating in the kidneys, SGLT2 inhibitors block the reabsorption of glucose from the glomerular filtrate back into the blood. This leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action.

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Exenatide): These agents mimic the action of the endogenous incretin hormone GLP-1. They stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and promote satiety.

  • Thiazolidinediones (TZDs) (e.g., Pioglitazone, Rosiglitazone): TZDs are potent insulin sensitizers. They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor. Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in adipose tissue, muscle, and the liver.

Data Presentation: Comparative Efficacy of Anti-diabetic Drug Classes

The following table summarizes the comparative effectiveness of various second-line oral anti-diabetic therapies when added to metformin, based on a target trial emulation using real-world data.

Drug ClassMean Change in HbA1c (mmol/mol) vs. SulfonylureasMean Change in HbA1c (mmol/mol) vs. DPP-4 InhibitorsEffect on Body Mass Index (BMI)Effect on Systolic Blood Pressure
SGLT-2 Inhibitors -2.5 (95% CI -3.7 to -1.3)-3.2 (95% CI -4.6 to -1.8)ReductionReduction
DPP-4 Inhibitors N/AN/ANeutralNeutral
Sulfonylureas N/AN/APotential Weight GainNeutral

Note: Data is synthesized from large-scale comparative effectiveness studies. HbA1c reduction for most monotherapies is approximately 1 percentage point. Combination therapies generally result in a further reduction of about 1 percentage point compared to monotherapy.

Key Signaling Pathways in Diabetes

The pathophysiology of diabetes and its complications involves the dysregulation of several critical intracellular signaling pathways. Novel therapeutic agents often target key nodes within these networks.

Protein Kinase C (PKC) Signaling Pathway

In hyperglycemic conditions, there is an increased production of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms. Chronic activation of the DAG-PKC pathway is implicated in the development of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy. PKC activation can lead to changes in blood flow, increased vascular permeability, and enhanced expression of growth factors like TGF-β and VEGF.

PKC_Signaling_Pathway cluster_outcomes Diabetic Complications Hyperglycemia Hyperglycemia Glycolysis Increased Glycolysis Hyperglycemia->Glycolysis DAG Diacylglycerol (DAG) Production Glycolysis->DAG PKC PKC Activation (e.g., PKC-β, PKC-δ) DAG->PKC VascularPermeability ↑ Vascular Permeability (e.g., VEGF) PKC->VascularPermeability BloodFlow Altered Blood Flow (e.g., ↓ eNOS, ↑ ET-1) PKC->BloodFlow ECM ↑ Extracellular Matrix (e.g., TGF-β) PKC->ECM Inflammation ↑ Inflammation (e.g., NF-κB) PKC->Inflammation

Caption: PKC signaling pathway activated by hyperglycemia.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK acts as a central energy sensor within cells. It is activated during states of low cellular energy (high AMP/ATP ratio), such as during exercise. Once activated, AMPK works to restore energy balance by stimulating ATP-producing pathways (like glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming pathways (like gluconeogenesis, and lipid and protein synthesis). Its role in promoting glucose uptake in skeletal muscle makes it a key target for insulin-sensitizing drugs like metformin.

AMPK_Signaling_Pathway cluster_production ATP Production (Stimulated) cluster_consumption ATP Consumption (Inhibited) LowEnergy Low Energy Status (↑ AMP/ATP ratio) AMPK AMPK Activation LowEnergy->AMPK GlucoseUptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation Glycolysis ↑ Glycolysis AMPK->Glycolysis Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis LipidSynthesis ↓ Lipid Synthesis AMPK->LipidSynthesis ProteinSynthesis ↓ Protein Synthesis AMPK->ProteinSynthesis

Caption: AMPK pathway as a cellular energy regulator.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway is the primary signaling cascade downstream of the insulin receptor. Insulin binding to its receptor leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K. PI3K generates PIP3, which in turn activates Akt. Activated Akt mediates most of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake, promotion of glycogen synthesis, and inhibition of gluconeogenesis. Insulin resistance is characterized by impaired signaling through this pathway.

PI3K_Akt_Signaling_Pathway cluster_effects Metabolic Effects Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K Activation IRS->PI3K PIP3 PIP2 → PIP3 PI3K->PIP3 Akt Akt/PKB Activation PIP3->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis Inhibition of Gluconeogenesis Akt->Gluconeogenesis

Caption: The insulin-mediated PI3K/Akt signaling pathway.

Experimental Protocols in Diabetes Research

Evaluating the efficacy and mechanism of a novel anti-diabetic compound requires a range of standardized in vivo and in vitro experimental models.

Experimental Methodologies
  • Chemically-Induced Diabetes (In Vivo Model): A common method to induce a model of Type 1 diabetes in rodents (rats, mice) is through the administration of streptozotocin (STZ). STZ is a toxin that specifically destroys pancreatic β-cells. A typical protocol involves a single intraperitoneal injection of STZ, with diabetes confirmed by monitoring blood glucose levels; animals with fasting blood glucose above 200-250 mg/dL are considered diabetic. For Type 2 models, a combination of a high-fat diet followed by a low dose of STZ is often used to induce insulin resistance and partial β-cell failure.

  • 3T3-L1 Adipocyte Differentiation (In Vitro Model): The 3T3-L1 cell line is a mouse pre-adipocyte model widely used in diabetes and obesity research. These fibroblast-like cells can be chemically induced to differentiate into mature, insulin-responsive adipocytes. This model is valuable for studying insulin-stimulated glucose uptake, adipogenesis, and the effects of compounds on insulin sensitivity at the cellular level.

  • Glucose Uptake Assay: To quantify the effect of a compound on glucose uptake, differentiated 3T3-L1 adipocytes or isolated primary muscle cells are first starved of glucose, then pre-treated with the test compound (with or without insulin), and finally incubated with a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose). The amount of radioactivity inside the cells is then measured to determine the rate of glucose uptake.

  • Enzyme Inhibition Assays (e.g., DPP-4 Activity): For compounds hypothesized to act as enzyme inhibitors, in vitro activity assays are crucial. For a potential DPP-4 inhibitor, the assay would involve incubating the recombinant DPP-4 enzyme with a fluorogenic or chromogenic substrate in the presence of varying concentrations of the test compound. The inhibitory activity (IC50) is determined by measuring the reduction in signal compared to a control without the inhibitor.

General Experimental Workflow

The workflow for preclinical evaluation of a new anti-diabetic compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow start Compound Synthesis & Identification in_vitro In Vitro Screening - Target Binding - Enzyme Inhibition (IC50) - Cell-based Assays (e.g., Glucose Uptake) start->in_vitro in_vivo In Vivo Efficacy (Diabetic Animal Models) - Glucose Tolerance Tests - HbA1c Measurement in_vitro->in_vivo mechanism Mechanism of Action Studies - Signaling Pathway Analysis - Target Validation in_vivo->mechanism safety Safety & Toxicology - Dose-ranging studies - Off-target effects in_vivo->safety mechanism->safety end Preclinical Candidate Selection safety->end

References

The Core Mechanism of PK44: A Technical Guide to DPP-IV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action for PK44, a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). The focus of this document is to detail the established signaling pathway of DPP-IV inhibition, a critical therapeutic target in the management of type 2 diabetes. While specific downstream signaling studies for this compound are not extensively available in public literature, its high potency suggests a profound impact on the canonical DPP-IV-incretin axis. This guide will, therefore, concentrate on this well-documented pathway, using this compound as a prime example of a powerful inhibitory agent.

Introduction to DPP-IV and its Inhibition

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types, including endothelial, epithelial, and immune cells. It also circulates in a soluble, enzymatically active form in plasma. DPP-IV plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. These hormones are released from the gut in response to food intake and are responsible for the "incretin effect" – the potentiation of glucose-dependent insulin secretion[3].

The inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus[4]. By blocking the enzymatic activity of DPP-IV, inhibitors prevent the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects. This leads to increased insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells in a glucose-dependent manner, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.

This compound: A Potent DPP-IV Inhibitor

This compound (also referred to as Compound 67) has been identified as a highly potent inhibitor of DPP-IV. Its inhibitory activity is a key quantitative parameter that underscores its potential in modulating the DPP-IV pathway.

Quantitative Data

The primary quantitative measure of a competitive inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, this value indicates a strong binding affinity to the DPP-IV enzyme.

CompoundTargetIC50 (nM)Reference
This compound (Compound 67)Dipeptidyl Peptidase-IV (DPP-IV)15.8MedchemExpress

The DPP-IV Inhibition Signaling Pathway

The primary mechanism of action of this compound and other DPP-IV inhibitors is the potentiation of the endogenous incretin system. The signaling cascade initiated by the preservation of active GLP-1 is multifaceted and impacts various physiological processes beyond glucose control.

The Incretin Axis

Upon food intake, enteroendocrine L-cells in the gut secrete active GLP-1. In the absence of an inhibitor, DPP-IV rapidly cleaves GLP-1 into an inactive form. This compound, by inhibiting DPP-IV, allows for a sustained elevation of active GLP-1 levels in the circulation.

Downstream Effects of Elevated GLP-1

Sustained levels of active GLP-1 bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on various target cells, most notably pancreatic islet cells. This binding initiates a cascade of intracellular signaling events:

  • Pancreatic β-Cells: Activation of the GLP-1R on β-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling pathways converge to enhance glucose-stimulated insulin secretion, promote β-cell proliferation, and inhibit apoptosis.

  • Pancreatic α-Cells: GLP-1 signaling suppresses the secretion of glucagon from α-cells, particularly in the context of hyperglycemia. This reduction in glucagon contributes to decreased hepatic glucose production.

  • Stomach: GLP-1 delays gastric emptying, which slows the absorption of glucose from the gut and contributes to a feeling of satiety.

  • Central Nervous System: GLP-1 can act on the hypothalamus to promote satiety and reduce appetite, potentially leading to weight neutrality or modest weight loss.

Some studies suggest that DPP-4 inhibition may also have vascular effects that are independent of GLP-1, potentially involving Src-Akt-eNOS mediated nitric oxide release.

DPP_IV_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_other Other Tissues Food Intake Food Intake L-Cells L-Cells Food Intake->L-Cells stimulates Active GLP-1 Active GLP-1 L-Cells->Active GLP-1 secretes DPP-IV DPP-IV Active GLP-1->DPP-IV substrate GLP-1R (β-cell) GLP-1 Receptor (β-cell) Active GLP-1->GLP-1R (β-cell) binds to GLP-1R (α-cell) GLP-1 Receptor (α-cell) Active GLP-1->GLP-1R (α-cell) binds to Stomach Stomach Active GLP-1->Stomach Brain Brain Active GLP-1->Brain Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 cleaves to This compound This compound This compound->DPP-IV inhibits Insulin Secretion ↑ Insulin Secretion GLP-1R (β-cell)->Insulin Secretion Glucagon Secretion ↓ Glucagon Secretion GLP-1R (α-cell)->Glucagon Secretion Delayed Gastric Emptying Delayed Gastric Emptying Stomach->Delayed Gastric Emptying Satiety ↑ Satiety Brain->Satiety Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_analysis 4. Data Acquisition & Analysis A Prepare serial dilutions of this compound D Add this compound, controls, and enzyme to 96-well plate A->D B Dilute DPP-IV enzyme B->D C Prepare Gly-Pro-AMC substrate F Add substrate to all wells C->F E Pre-incubate at 37°C (10-15 min) D->E E->F G Incubate at 37°C (30-60 min) F->G H Measure fluorescence (Ex: ~360nm, Em: ~460nm) G->H I Calculate % inhibition H->I J Determine IC50 value I->J

References

Target Validation of PK44 in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. A key therapeutic strategy involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a technical overview of the target validation for a novel pan-AMPK activator, here designated PK44 (using the well-characterized AMPK activator O304 as a proxy for this guide). This compound acts by protecting the phosphorylated, active form of AMPK from dephosphorylation, thereby mimicking the beneficial effects of exercise on a cellular level. Preclinical and clinical data demonstrate that this compound improves glucose homeostasis, enhances insulin sensitivity, and ameliorates cardiovascular parameters, establishing it as a promising candidate for the treatment of metabolic diseases.

Introduction: The Role of AMPK in Metabolic Regulation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] When activated by low energy states (i.e., an increased AMP/ATP ratio), AMPK works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.[2] In key metabolic tissues:

  • Skeletal Muscle: AMPK activation increases glucose uptake and fatty acid oxidation.[1][3]

  • Liver: AMPK activation inhibits gluconeogenesis and lipid synthesis.

  • Adipose Tissue: AMPK activation reduces lipogenesis and promotes lipolysis.

  • Pancreatic β-cells: AMPK activation can protect against glucotoxicity and reduce β-cell stress.[1]

Given its central role in metabolic regulation, AMPK has emerged as a high-value therapeutic target for metabolic diseases.

This compound: Mechanism of Action

This compound is a first-in-class, orally bioavailable, direct pan-AMPK activator. Unlike indirect activators such as metformin, which primarily affect cellular energy charge, this compound directly modulates the AMPK enzyme complex. Its mechanism involves binding to the ADaM (Allosteric Drug and Metabolism) site on the AMPK gamma subunit, which induces a conformational change that protects the activating phosphorylation site at Threonine-172 on the alpha subunit from being dephosphorylated by protein phosphatases. This leads to sustained AMPK activation.

Signaling Pathway Diagram

PK44_Mechanism_of_Action This compound This compound (O304) pAMPK pAMPK (Thr172) (active) This compound->pAMPK stabilizes PP2C Protein Phosphatase 2C (PP2C) This compound->PP2C AMPK AMPK Complex (inactive) PP2C->pAMPK dephosphorylates Metabolic_Stress Metabolic Stress (e.g., Exercise, Low Glucose) LKB1 LKB1 Metabolic_Stress->LKB1 activates LKB1->AMPK

Caption: Mechanism of this compound (O304) action on AMPK.

Preclinical Target Validation

The efficacy of this compound has been demonstrated in multiple preclinical models of metabolic disease, primarily utilizing diet-induced obese (DIO) mice.

In Vivo Efficacy in DIO Mice

In DIO mice, chronic administration of this compound prevents and reverses high-fat diet-induced insulin resistance, hyperinsulinemia, obesity, and hepatic steatosis. Treatment with this compound leads to significant improvements in glucose tolerance and insulin sensitivity, independent of effects on body weight in some experimental settings.

Enhanced Glucose Uptake

This compound stimulates glucose uptake in skeletal muscle both in vitro and in vivo. Positron Emission Tomography (PET) scans using [¹⁸F]-Fluorodeoxyglucose ([¹⁸F]-FDG) have shown significantly increased glucose uptake in the muscles of this compound-treated aged mice. This effect is, at least in part, insulin-independent and directly mediated by AMPK activation.

Cardiovascular and Vasculature Improvements

T2D is strongly associated with cardiovascular complications. In preclinical models, this compound has demonstrated beneficial cardiovascular effects. It improves left ventricular stroke volume and reduces cardiac glycogen levels without inducing cardiac hypertrophy, a concern with some other classes of AMPK activators. Furthermore, this compound treatment improves peripheral microvascular perfusion in mice.

Preclinical Data Summary
ParameterModelTreatment GroupControl Group% Changep-valueReference
Glucose Tolerance (AUC) DIO MiceThis compound (0.8 mg/g diet)High-Fat Diet↓ 25-30%<0.01
Insulin Tolerance (AUC) DIO MiceThis compound (0.8 mg/g diet)High-Fat Diet↓ 30-40%<0.01
HOMA-IR DIO MiceThis compound (0.8 mg/g diet)High-Fat Diet↓ ~50%<0.001
Skeletal Muscle Glucose Uptake Aged Mice ([¹⁸F]-FDG PET)This compound (0.5 mg/g diet)Control Diet↑ ~40%<0.05
Left Ventricular Stroke Volume DIO MiceThis compound (0.8 mg/g diet)High-Fat Diet↑ ~20%<0.05

Data are representative estimates compiled from published studies on O304. Actual values may vary based on specific experimental conditions.

Clinical Validation

The promising preclinical results for this compound led to its evaluation in clinical trials. A Phase IIa proof-of-concept study was conducted in patients with type 2 diabetes who were on a stable metformin regimen.

Phase IIa Clinical Trial Results

The 28-day trial demonstrated that this compound was well-tolerated and showed statistically significant improvements in key metabolic and cardiovascular endpoints.

ParameterTreatment Group (this compound)Placebo GroupChange from Baselinep-value (vs. Placebo)Reference
Fasting Plasma Glucose (FPG) -0.60 mM-0.10 mM-0.50 mM0.0096
HOMA-IR Significant absolute reductionNo significant change-Not significant
Diastolic Blood Pressure Statistically significant reductionNo significant change-Significant
Systolic Blood Pressure (relative) Statistically significant reductionNo significant change-Significant
Peripheral Microvascular Perfusion Statistically significant increaseNo significant change-Significant

This table summarizes key findings from the Phase IIa trial of O304.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, 6 weeks of age.

  • Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, ad libitum. Control mice are fed a standard chow diet (10% kcal from fat).

  • Induction Period: The HFD is administered for 15-20 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Treatment: this compound is administered via oral gavage or as a food admixture at specified doses (e.g., 0.5-2.0 mg/g of diet).

  • Monitoring: Body weight and food intake are monitored weekly. Metabolic assessments (GTT, ITT) are performed at baseline and post-treatment.

Glucose and Insulin Tolerance Tests (GTT & ITT)
  • Fasting: Mice are fasted for 4-6 hours (for ITT) or overnight (16-18 hours for GTT) with free access to water.

  • Baseline Measurement (t=0): A baseline blood glucose reading is taken from the tail vein using a glucometer.

  • Injection:

    • GTT: Mice are administered glucose (1-2 g/kg body weight) via oral gavage (OGTT) or intraperitoneal (IP) injection.

    • ITT: Mice are administered human insulin (0.75-1.0 U/kg body weight) via IP injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: The area under the curve (AUC) is calculated to quantify glucose clearance or insulin sensitivity.

In Vitro 2-Deoxy-D-Glucose (2-DG) Uptake Assay
  • Cell Culture: L6 or C2C12 myoblasts are differentiated into myotubes in 96-well plates.

  • Starvation: Myotubes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 1 hour). A positive control group is treated with insulin (e.g., 100 nM).

  • Glucose Uptake: Cells are incubated with a solution containing radiolabeled [³H] 2-deoxy-D-glucose or a fluorescent analog like 2-NBDG for 10-15 minutes.

  • Termination and Lysis: The uptake is stopped by washing with ice-cold PBS. Cells are then lysed with NaOH or a suitable lysis buffer.

  • Quantification: For radiolabeled 2-DG, radioactivity is measured using a scintillation counter. For fluorescent analogs, fluorescence is measured with a plate reader.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies DIO_Model 1. Induce Obesity (High-Fat Diet, 15-20 wks) Treatment_InVivo 2. Administer this compound (e.g., Oral Gavage) DIO_Model->Treatment_InVivo Metabolic_Tests 3. Metabolic Phenotyping (GTT, ITT) Treatment_InVivo->Metabolic_Tests CV_Tests 4. Cardiovascular Assessment (Echocardiography, Perfusion MRI) Treatment_InVivo->CV_Tests Validation Target Validation Metabolic_Tests->Validation CV_Tests->Validation Cell_Culture 1. Differentiate Myotubes Treatment_InVitro 2. Treat with this compound / Insulin Cell_Culture->Treatment_InVitro Glucose_Uptake 3. 2-DG Uptake Assay Treatment_InVitro->Glucose_Uptake AMPK_Assay 4. AMPK Activity Assay Treatment_InVitro->AMPK_Assay Glucose_Uptake->Validation AMPK_Assay->Validation

Caption: Workflow for preclinical validation of this compound.

Conclusion

The comprehensive preclinical and clinical data provide robust validation for this compound as a therapeutic target in metabolic diseases. By directly activating AMPK, this compound addresses multiple pathological features of type 2 diabetes and metabolic syndrome, including insulin resistance, hyperglycemia, and associated cardiovascular dysfunction. The successful translation of efficacy from animal models to human subjects underscores the potential of this therapeutic approach. Further clinical development is warranted to establish the long-term safety and efficacy of this compound in a broader patient population.

References

The Biological Function of PK44: A Potent and Selective DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of PK44, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. This compound, also available as this compound phosphate, has demonstrated significant potential in the context of type 2 diabetes research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. This leads to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, ultimately resulting in improved glycemic control.

Quantitative Data Summary

This compound is distinguished by its high potency and selectivity for the DPP-IV enzyme. The available quantitative data is summarized in the table below.

ParameterValueDescription
IC50 15.8 nMThe half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the DPP-IV enzyme activity in vitro.[1][2][3][4][5]
Selectivity >1000-foldThis compound demonstrates over 1000-fold greater selectivity for DPP-IV compared to the related proteases DPP-8 and DPP-9, which is a critical factor for minimizing off-target effects.

Signaling Pathway of DPP-IV Inhibition by this compound

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by this compound.

cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV Degradation Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion->Blood Glucose Lowering Opposes Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins This compound This compound This compound->DPP-IV Inhibition

Mechanism of Action of this compound as a DPP-IV Inhibitor.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are provided below. These are based on standard methodologies for the characterization of DPP-IV inhibitors.

In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • This compound (or other test compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution with assay buffer to obtain a range of test concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the human recombinant DPP-IV enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of this compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (2 g/kg)

  • Blood glucose meter and test strips

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Administer this compound orally at the desired dose. Administer the vehicle to the control group.

  • After 30-60 minutes, administer the glucose solution orally.

  • Measure blood glucose levels from a tail snip at time points 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Plot the mean blood glucose concentration against time for both the this compound-treated and vehicle-treated groups.

  • Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the improvement in glucose tolerance.

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for evaluating a DPP-IV inhibitor like this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis DPP-IV Inhibition Assay DPP-IV Inhibition Assay Compound Synthesis->DPP-IV Inhibition Assay IC50 Determination IC50 Determination DPP-IV Inhibition Assay->IC50 Determination Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9) DPP-IV Inhibition Assay->Selectivity Profiling (DPP-8, DPP-9) Animal Model Selection Animal Model Selection IC50 Determination->Animal Model Selection Lead Compound Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Animal Model Selection->Oral Glucose Tolerance Test (OGTT) Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Assessment Efficacy Assessment Oral Glucose Tolerance Test (OGTT)->Efficacy Assessment

Workflow for the Preclinical Evaluation of this compound.

Conclusion

This compound is a potent and selective DPP-IV inhibitor with a well-defined mechanism of action. Its ability to enhance incretin signaling makes it a valuable research tool for studying glucose metabolism and a promising candidate for the development of novel therapeutics for type 2 diabetes. The provided data and protocols offer a solid foundation for further investigation into the pharmacological profile of this compound.

References

Unveiling PK44: A Novel Modulator of the CD44 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The discovery of PK44 represents a significant advancement in the pursuit of targeted therapies for malignancies characterized by aberrant CD44 signaling. This compound is a novel small molecule inhibitor that has demonstrated potent and selective activity against key downstream effectors of the CD44 pathway, offering a promising new avenue for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Screening

The identification of this compound was the culmination of a high-throughput screening campaign aimed at identifying novel inhibitors of the CD44 signaling cascade. A proprietary library of diverse chemical scaffolds was screened using a cell-based assay designed to measure the inhibition of a CD44-dependent reporter gene. Initial hits were then subjected to a series of secondary and tertiary screens to confirm their activity, assess their selectivity, and determine their preliminary structure-activity relationships. This compound emerged as the lead candidate from this rigorous screening funnel, exhibiting exceptional potency and a favorable pharmacological profile.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for both laboratory-scale and potential large-scale production. The synthetic route is designed to be efficient and modular, allowing for the facile generation of analogs for further structure-activity relationship studies.

Synthetic Scheme Overview

PK44_Synthesis A Starting Material A B Intermediate 1 A->B Step 1: Acylation C Intermediate 2 B->C Step 2: Cyclization D This compound C->D Step 3: Functional Group Interconversion

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of Intermediate 2

To a solution of Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere of nitrogen was added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The resulting suspension was stirred at room temperature for 30 minutes, after which a solution of the appropriate electrophile (1.1 eq) in anhydrous THF was added dropwise. The reaction mixture was heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer was extracted with ethyl acetate (3 x 50 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford Intermediate 2.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by modulating the CD44 signaling pathway, which is known to play a critical role in cell adhesion, migration, proliferation, and survival.[1][2] The interaction of CD44 with its primary ligand, hyaluronic acid (HA), activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3]

Signaling Pathway of CD44 and Point of this compound Intervention

CD44_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HA Hyaluronic Acid (HA) CD44 CD44 HA->CD44 Binds PI3K PI3K CD44->PI3K MAPK MAPK CD44->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK MAPK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->PI3K Inhibits This compound->MAPK Inhibits

Caption: this compound inhibits key downstream kinases in the CD44 signaling pathway.

Quantitative Biological Data

The inhibitory activity of this compound was quantified using a panel of biochemical and cell-based assays. The results are summarized in the table below.

Assay TypeTargetIC50 (nM)
BiochemicalPI3K15.2
BiochemicalMAPK45.8
Cell-basedProliferation (MCF-7)120.5
Cell-basedApoptosis (HeLa)250.1
Experimental Protocol: Cell Proliferation Assay

Human breast cancer cells (MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO). The cells were incubated for 72 hours at 37 °C in a humidified atmosphere with 5% CO2. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

This compound is a promising new chemical entity that effectively targets the CD44 signaling pathway. Its potent inhibitory activity against key downstream kinases, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, underscores its potential as a novel therapeutic agent. The well-defined chemical synthesis and detailed biological characterization presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and its analogs. Future work will focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in in vivo models of cancer.

References

In Vitro Characterization of PK44: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK44, identified as PK 44 phosphate, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. This document provides a comprehensive technical guide to the in vitro characterization of this compound, detailing its biochemical and cellular activities. The guide includes structured data summaries, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical profile.

Introduction

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are essential for potentiating insulin secretion and suppressing glucagon release, thereby regulating blood glucose levels.[2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[3]

PK 44 phosphate is a potent inhibitor of DPP-IV.[4] In vitro studies have demonstrated its high affinity for the target enzyme and selectivity over other related peptidases. This guide outlines the essential in vitro assays and methodologies required to comprehensively characterize the pharmacological profile of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical assays. The following tables summarize the key inhibitory activities and selectivity profile.

Table 1: Biochemical Potency of PK 44 Phosphate

Target EnzymeAssay TypeIC50 (nM)Reference
Dipeptidyl Peptidase IV (DPP-IV)Fluorometric15.8

Table 2: Selectivity Profile of PK 44 Phosphate

Target EnzymeFold Selectivity vs. DPP-IVReference
Dipeptidyl Peptidase 8 (DPP-8)>1000-fold
Dipeptidyl Peptidase 9 (DPP-9)>1000-fold

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

DPP-IV Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV.

Principle: This assay measures the enzymatic activity of DPP-IV using a fluorogenic substrate. The cleavage of the substrate by DPP-IV releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • PK 44 phosphate

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of PK 44 phosphate in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of PK 44 phosphate in Assay Buffer to create a range of test concentrations.

  • In a 96-well plate, add the following to each well:

    • 30 µL of Assay Buffer

    • 10 µL of diluted DPP-IV enzyme

    • 10 µL of the PK 44 phosphate dilution (or solvent for control wells)

  • Incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Record the fluorescence readings every minute for 30 minutes.

  • Calculate the initial reaction velocity (V) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Assays (DPP-8 and DPP-9)

Objective: To assess the selectivity of this compound for DPP-IV over other dipeptidyl peptidases, such as DPP-8 and DPP-9.

Principle: The experimental principle is similar to the DPP-IV inhibition assay, but with the respective enzymes (DPP-8 or DPP-9) and their specific substrates.

Materials:

  • Human recombinant DPP-8 and DPP-9 enzymes

  • Specific fluorogenic substrates for DPP-8 and DPP-9

  • Assay Buffer

  • PK 44 phosphate

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow the same general procedure as the DPP-IV inhibition assay, substituting DPP-IV with either DPP-8 or DPP-9.

  • Use a substrate and buffer system optimized for the specific enzyme being tested. For example, a continuous fluorescent assay for DPP-8 can use Ala-Pro-7-amino-4-trifluormethylcoumarin as a substrate.

  • Determine the IC50 values for this compound against DPP-8 and DPP-9.

  • Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme (e.g., DPP-8) by the IC50 for the target enzyme (DPP-IV).

Cellular DPP-IV Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound on DPP-IV in a cellular context.

Principle: This assay utilizes a cell line that expresses DPP-IV on its surface. A specific fluorescent probe for DPP-IV is used to measure the enzyme's activity in living cells. Inhibition of cellular DPP-IV by this compound will result in a decrease in the fluorescence signal.

Materials:

  • A suitable cell line expressing DPP-IV (e.g., HepG2 cells)

  • Cell culture medium and supplements

  • A specific cell-based DPP-IV activity probe

  • PK 44 phosphate

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with varying concentrations of PK 44 phosphate for a predetermined incubation period.

  • Add the DPP-IV activity probe to the wells.

  • Incubate the plate according to the probe manufacturer's instructions.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

DPP-IV Signaling and Inhibition

The primary mechanism of action of DPP-IV inhibitors like this compound is the potentiation of incretin hormone signaling. DPP-IV inactivation of GLP-1 and GIP is a key regulatory step in glucose metabolism.

DPP_IV_Signaling cluster_0 Gut (L-cells) cluster_1 DPP-IV Action cluster_2 Pancreas (β-cells) GLP-1 (active) GLP-1 (active) DPP-IV DPP-IV GLP-1 (active)->DPP-IV Degradation GLP-1 Receptor GLP-1 Receptor GLP-1 (active)->GLP-1 Receptor Activation GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Stimulates This compound This compound This compound->DPP-IV Inhibition

Caption: DPP-IV inhibition by this compound prevents GLP-1 degradation, enhancing insulin secretion.

DPP-IV and Activin/Nodal Signaling

Recent studies suggest that DPP-IV can also function as a potentiator of the activin/nodal signaling pathway, which is involved in early embryonic development and cell differentiation.

Activin_Nodal_Signaling Activin/Nodal Ligand Activin/Nodal Ligand Type I/II Receptors Type I/II Receptors Activin/Nodal Ligand->Type I/II Receptors Smad2 Phosphorylation Smad2 Phosphorylation Type I/II Receptors->Smad2 Phosphorylation DPP-IV DPP-IV DPP-IV->Type I/II Receptors Potentiates Target Gene Expression Target Gene Expression Smad2 Phosphorylation->Target Gene Expression This compound This compound This compound->DPP-IV Inhibition

Caption: this compound may modulate the activin/nodal signaling pathway through DPP-IV inhibition.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a DPP-IV inhibitor like this compound.

Experimental_Workflow Compound Synthesis (this compound) Compound Synthesis (this compound) Biochemical Assays Biochemical Assays Compound Synthesis (this compound)->Biochemical Assays DPP-IV Inhibition Assay DPP-IV Inhibition Assay Biochemical Assays->DPP-IV Inhibition Assay Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9) Biochemical Assays->Selectivity Profiling (DPP-8, DPP-9) Cellular Assays Cellular Assays DPP-IV Inhibition Assay->Cellular Assays Selectivity Profiling (DPP-8, DPP-9)->Cellular Assays Cellular DPP-IV Inhibition Cellular DPP-IV Inhibition Cellular Assays->Cellular DPP-IV Inhibition Downstream Signaling Analysis Downstream Signaling Analysis Cellular Assays->Downstream Signaling Analysis Data Analysis & Reporting Data Analysis & Reporting Cellular DPP-IV Inhibition->Data Analysis & Reporting Downstream Signaling Analysis->Data Analysis & Reporting

Caption: A streamlined workflow for the comprehensive in vitro evaluation of this compound.

Conclusion

The in vitro characterization of PK 44 phosphate demonstrates its high potency and selectivity as a DPP-IV inhibitor. The methodologies and data presented in this guide provide a robust framework for the continued preclinical assessment of this compound and other novel DPP-IV inhibitors. A thorough understanding of the in vitro pharmacological profile is essential for guiding further drug development efforts, including in vivo efficacy and safety studies.

References

The Role of p44/42 MAPK (ERK1/2) in Glucagon-Like Peptide-1 Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with a pivotal role in glucose homeostasis, making it a key target in the therapeutic landscape for type 2 diabetes and obesity. The regulation of its secretion from intestinal enteroendocrine L-cells and the downstream signaling pathways it activates are complex processes involving multiple intracellular effectors. Emerging evidence has highlighted the significance of the mitogen-activated protein kinase (MAPK) pathway, specifically the p44 and p42 isoforms (also known as Extracellular signal-Regulated Kinases 1 and 2, or ERK1/2), in mediating these effects. This technical guide provides an in-depth exploration of the role of the p44/42 MAPK signaling cascade in the regulation of GLP-1, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Data Presentation: p44/42 MAPK in GLP-1 Secretion

The following table summarizes quantitative data from a key study investigating the MAPK-dependent stimulation of GLP-1 secretion by the synthetic progestin R5020 in the murine GLUTag enteroendocrine cell line.

Treatment ConditionFold Change in GLP-1 Secretion (relative to basal)Fold Change in ERK1/2 Phosphorylation (relative to basal)
Vehicle (Control)1.01.0
R5020 (20 nmol/L)~2.5[1]Rapid and transient increase[2]
U0126 (10 µmol/L) + R5020 (20 nmol/L)~1.0 (Secretion blocked)[1][2]Phosphorylation blocked[2]

Table 1: Quantitative analysis of the effect of R5020 and the MEK inhibitor U0126 on GLP-1 secretion and ERK1/2 phosphorylation in GLUTag cells. Data are approximated from graphical representations in the cited source.

Signaling Pathways

The p44/42 MAPK (ERK1/2) signaling cascade is a crucial downstream pathway in the regulation of GLP-1. Its activation can be triggered by various stimuli in enteroendocrine L-cells, leading to the secretion of GLP-1. Furthermore, GLP-1 receptor (GLP-1R) activation in other cell types, such as pancreatic beta cells, also engages the ERK1/2 pathway to mediate its diverse physiological effects.

Progesterone-Induced GLP-1 Secretion

Recent studies have shown that progesterone can stimulate GLP-1 secretion from enteroendocrine cells through a non-classical, membrane-initiated signaling pathway that is dependent on MAPK activation.

G Progesterone-Induced GLP-1 Secretion Pathway Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR MEK MEK1/2 mPR->MEK Activation ERK p44/42 MAPK (ERK1/2) MEK->ERK Phosphorylation Secretion GLP-1 Secretion ERK->Secretion Stimulation U0126 U0126 (MEK Inhibitor) U0126->MEK Inhibition

Progesterone signaling cascade leading to GLP-1 secretion.
GLP-1 Receptor Downstream Signaling

Upon binding of GLP-1 or its agonists, the GLP-1R activates downstream pathways, including the ERK1/2 cascade, in target cells like pancreatic beta cells. This signaling contributes to the pleiotropic effects of GLP-1, such as promoting cell proliferation and survival.

G GLP-1 Receptor Downstream Signaling to ERK1/2 GLP1 GLP-1 / Exendin-4 GLP1R GLP-1 Receptor GLP1->GLP1R AC Adenylate Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac MEK MEK1/2 PKA->MEK Epac->MEK ERK p44/42 MAPK (ERK1/2) MEK->ERK Phosphorylation CellularResponse Cellular Responses (e.g., Proliferation, Survival) ERK->CellularResponse

GLP-1R signaling cascade involving p44/42 MAPK.

Experimental Protocols

Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK)

This protocol is adapted for the analysis of p-ERK in intestinal cell lines such as GLUTag or INS-1 cells.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • For experiments investigating basal phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.

  • Treat cells with the compound of interest (e.g., R5020, exendin-4) at the desired concentration and for the specified time. For inhibitor studies, pre-incubate with the inhibitor (e.g., U0126) for 30-60 minutes before adding the stimulus.

2. Cell Lysis:

  • Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 15-30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2.

5. Data Analysis:

  • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

  • Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

In Vitro GLP-1 Secretion Assay

This protocol is suitable for measuring GLP-1 secretion from enteroendocrine cell lines like GLUTag or STC-1.

1. Cell Culture:

  • Seed cells (e.g., GLUTag, STC-1) in 24-well plates and grow to 60-80% confluency.

2. Secretion Experiment:

  • On the day of the experiment, wash the cells twice with a glucose-free Krebs-Ringer buffer (KRB) or HEPES buffer.

  • Pre-incubate the cells in the same buffer for a "starvation" period (e.g., 30 minutes) at 37°C.

  • Prepare the stimulation buffer containing the test compound (e.g., R5020, glucose, forskolin) at the desired concentration in KRB or HEPES buffer.

  • Aspirate the pre-incubation buffer and add the stimulation buffer to the cells.

  • Incubate for a specified period (e.g., 2 hours) at 37°C.

  • Collect the supernatant, which contains the secreted GLP-1. It is recommended to add a DPP-4 inhibitor to the collection buffer to prevent GLP-1 degradation.

3. GLP-1 Quantification:

  • Measure the concentration of active GLP-1 in the collected supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

4. Data Normalization:

  • After collecting the supernatant, lyse the cells in the wells and determine the total protein content of each well using a BCA or Bradford assay.

  • Normalize the measured GLP-1 concentration to the total protein content of the corresponding well to account for variations in cell number.

Experimental Workflow Visualization

G Experimental Workflow for p44/42 MAPK in GLP-1 Regulation cluster_0 Cell Culture & Treatment cluster_1 GLP-1 Secretion Analysis cluster_2 p-ERK Western Blot Analysis CellSeeding Seed Enteroendocrine Cells (e.g., GLUTag) Stimulation Treat with Stimulus (e.g., Progesterone) +/- MEK Inhibitor (U0126) CellSeeding->Stimulation CollectSupernatant Collect Supernatant Stimulation->CollectSupernatant CellLysis Cell Lysis Stimulation->CellLysis ELISA GLP-1 ELISA CollectSupernatant->ELISA NormalizeProtein Normalize to Total Protein ELISA->NormalizeProtein ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE & Transfer ProteinQuant->SDSPAGE Immunoblot Immunoblot with p-ERK & Total ERK Antibodies SDSPAGE->Immunoblot Densitometry Densitometry Analysis Immunoblot->Densitometry

Workflow for studying p44/42 MAPK in GLP-1 secretion.

Conclusion

The p44/42 MAPK (ERK1/2) signaling pathway is an integral component of the regulatory network governing GLP-1 secretion and action. As demonstrated, stimuli such as progesterone can activate this pathway in enteroendocrine L-cells to promote GLP-1 release, an effect that can be pharmacologically targeted. Furthermore, the activation of the GLP-1 receptor in target tissues initiates a cascade of intracellular events that includes the phosphorylation and activation of ERK1/2, contributing to the beneficial metabolic effects of GLP-1. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the intricate role of p44/42 MAPK in GLP-1 biology and to explore its potential as a therapeutic target for metabolic diseases. A thorough understanding of these molecular mechanisms is essential for the continued development of novel and more effective GLP-1-based therapies.

References

An In-depth Technical Guide on the Preclinical Studies of Fasiglifam (TAK-875) for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fasiglifam, also known as TAK-875, is a novel, orally available, and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating free fatty acid-induced insulin secretion.[1][3] The activation of GPR40 by agonists like fasiglifam enhances glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1] This technical guide provides a comprehensive overview of the preclinical studies of fasiglifam, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

Fasiglifam acts as a selective agonist of GPR40. The binding of fasiglifam to GPR40 on pancreatic β-cells initiates a signaling cascade primarily through the Gαq protein subunit. This activation of the Gqα signaling pathway leads to an increase in intracellular inositol monophosphate and calcium concentrations. The elevated intracellular calcium levels, in a glucose-dependent manner, amplify insulin secretion. Studies have shown that fasiglifam's insulinotropic action is dependent on glucose levels, which suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.

Recent research also suggests that fasiglifam may have a dual potentiating mechanism on glucose-stimulated insulin secretion (GSIS) through the Gαq-GPR40/FFAR1 signaling branches. This involves both the amplification of glucose-induced Ca2+ oscillations by inositol triphosphate (IP3) and the augmentation of downstream secretory mechanisms by diacylglycerol (DAG)/protein kinase C (PKC), independent of Ca2+ oscillations. Additionally, some evidence points towards a potential role for fasiglifam in mitigating β-cell lipotoxicity-induced damage by inhibiting the TLR4-NF-κB pathway.

Signaling Pathway Diagram

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Binds to Gαq Gαq GPR40->Gαq Activates PLC Phospholipase C Gαq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Insulin_Vesicles Insulin Vesicles Ca2+->Insulin_Vesicles Triggers fusion of PKC->Insulin_Vesicles Potentiates exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by Fasiglifam.

Quantitative Data Summary

Table 1: In Vitro Activity of Fasiglifam (TAK-875)
AssayCell LineSpeciesParameterValueReference
GPR40 Agonist ActivityCHO cells expressing human GPR40HumanEC5014 nM
Intracellular IP ProductionCHO-hGPR40HumanEC5072 nM
GPR40 Binding AffinityHuman GPR40 receptorHumanKi38 nM
GPR40 Binding AffinityRat GPR40 receptorRatKi140 nM
Insulin SecretionRINm cellsRatEC5020 µM
Table 2: In Vivo Efficacy of Fasiglifam (TAK-875) in Diabetic Rat Models
Animal ModelDoseEffectReference
N-STZ-1.5 rats (OGTT)1-10 mg/kg p.o.Improved glucose tolerance and augmented insulin secretion
Zucker diabetic fatty (ZDF) rats10 mg/kg p.o.Significantly augmented plasma insulin and reduced fasting hyperglycemia
nSTZ Wistar rats (OGTT)0.3-3 mg/kg p.o.Reduced blood glucose excursion and augmented insulin secretion
Wistar fatty rats (OGTT)1 mg/kgMinimum effective dose for glucose-lowering and insulinotropic action
Table 3: Pharmacokinetic Parameters of Fasiglifam (TAK-875) in Preclinical Species
SpeciesDoseRouteCmaxTmaxAUCBioavailabilityHalf-lifeReference
Rat (Male)10 mg/kgp.o.12.4 ± 2.6 µg/ml1 h-85-120%11.1 h
Rat (Female)10 mg/kgp.o.12.9 ± 3.5 µg/ml1 h-91-108%11.6 h
Rat (Male)50 mg/kgp.o.76.2 ± 3.7 µg/ml1 h--10.3 h
Rat (Female)50 mg/kgp.o.83.7 ± 13.2 µg/ml1 h--9.8 h
Rat-p.o.---76.0%-
Dog-p.o.---92.4%-

Experimental Protocols

In Vitro Assays

GPR40 Reporter Assay A common method to screen for GPR40 agonists is a reverse transfection reporter assay. This involves a 96-well plate coated with a transfection complex containing DNA for GPR40, an engineered G protein, and a cAMP response element-regulated secreted alkaline phosphatase (SEAP) reporter. Cells grown on this complex express GPR40. Agonist binding initiates a signal cascade leading to SEAP expression, which is measured via a luminescence-based substrate.

Calcium Mobilization Assay To assess the activation of the Gqα-mediated signaling pathway, intracellular calcium levels are measured. For instance, agonist activity at the human GPR40 receptor expressed in CHO cells can be assessed by monitoring the increase in intracellular calcium concentration using a fluorescence spectrophotometer like FLIPR.

Insulin Secretion Assay Glucose-dependent insulin secretion is a key functional endpoint. This can be evaluated using pancreatic β-cell lines like MIN6 or INS-1, or isolated primary islets. Cells are incubated with varying concentrations of the test compound in the presence of different glucose concentrations. The amount of insulin secreted into the medium is then quantified, typically by ELISA.

In Vivo Models

A variety of rodent models are used to evaluate the in vivo efficacy of anti-diabetic drugs.

Zucker Diabetic Fatty (ZDF) Rat The ZDF rat is a genetic model of type 2 diabetes characterized by a mutation in the leptin receptor, leading to obesity, hyperglycemia, and hyperinsulinemia. This model is useful for studying the effects of compounds on fasting hyperglycemia and insulin resistance.

Streptozotocin (STZ)-Induced Diabetic Rat A chemical-induced model where a low dose of streptozotocin is administered to induce β-cell damage, often in combination with a high-fat diet to mimic the pathology of type 2 diabetes. The nSTZ Wistar rat model is an example used to assess glucose-lowering effects during an oral glucose tolerance test (OGTT).

Oral Glucose Tolerance Test (OGTT) The OGTT is a standard procedure to assess glucose metabolism. After an overnight fast, the animal is administered the test compound, followed by an oral glucose challenge. Blood samples are collected at various time points to measure plasma glucose and insulin levels.

Experimental Workflow Diagram

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Binding Target Binding Assay (GPR40) Functional_Assay Functional Assays (Calcium Flux, IP1) Target_Binding->Functional_Assay Lead Identification Cell_Based_Assay Cell-Based Assay (Insulin Secretion) Functional_Assay->Cell_Based_Assay Functional Characterization PK_Studies Pharmacokinetic Studies (Rat, Dog) Cell_Based_Assay->PK_Studies Candidate Selection Efficacy_Studies Efficacy Studies (Diabetic Animal Models) PK_Studies->Efficacy_Studies Dose Selection Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Proof of Concept

Caption: Preclinical development workflow for a GPR40 agonist.

Pharmacokinetics and Metabolism

Fasiglifam has demonstrated good oral bioavailability in preclinical species, with values of 76% in rats and 92.4% in dogs. In rats, after oral administration, fasiglifam is rapidly absorbed, reaching maximum plasma concentrations in about 1 hour. The oral half-life in rats is approximately 10-12 hours.

The primary route of elimination for fasiglifam is through metabolism, with acyl glucuronidation being the predominant pathway in all species tested, including humans. The major human metabolite, M-I, was also found in rats and cynomolgus monkeys. It is important to note that the development of fasiglifam was terminated in Phase III clinical trials due to concerns about drug-induced liver injury (DILI). Preclinical studies indicated that the formation of a reactive acyl glucuronide metabolite could be a contributing factor to this hepatotoxicity.

Conclusion

The preclinical data for fasiglifam (TAK-875) demonstrated its potential as a potent and selective GPR40 agonist for the treatment of type 2 diabetes. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion, offered a promising therapeutic profile with a reduced risk of hypoglycemia. However, the subsequent findings of hepatotoxicity in clinical trials, potentially linked to a reactive metabolite, underscore the critical importance of thorough toxicological evaluation throughout the drug development process. The extensive preclinical characterization of fasiglifam has nonetheless provided valuable insights into the pharmacology of GPR40 agonists and will inform the development of future therapies targeting this pathway.

References

Methodological & Application

Application Notes and Protocols: In Vitro DPP-IV Inhibitor Assay for PK44

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and regulating blood sugar. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. By blocking DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.

PK44 is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with a reported IC50 value of 15.8 nM.[1][2][3][4] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against DPP-IV using a common fluorescence-based assay.

Mechanism of Action

The assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). DPP-IV cleaves the Gly-Pro dipeptide from the AMC molecule, releasing the free AMC, which produces a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity of DPP-IV is reduced, resulting in a decreased fluorescent signal. The inhibitory activity is quantified by measuring the reduction in fluorescence compared to an uninhibited control.

cluster_0 DPP-IV Catalytic Cycle cluster_1 Inhibition by this compound DPP-IV DPP-IV DPP-IV_Substrate_Complex Enzyme-Substrate Complex DPP-IV->DPP-IV_Substrate_Complex Binding Inhibited_Complex DPP-IV-PK44 Complex (Inactive) DPP-IV->Inhibited_Complex Binding Gly-Pro-AMC Gly-Pro-AMC (Non-fluorescent) Gly-Pro-AMC->DPP-IV_Substrate_Complex Products Gly-Pro + AMC (Fluorescent) DPP-IV_Substrate_Complex->Products Cleavage Products->DPP-IV Enzyme Regeneration This compound This compound This compound->Inhibited_Complex

Figure 1: Mechanism of DPP-IV inhibition by this compound.

Experimental Protocol

This protocol is based on commonly used fluorescence-based DPP-IV inhibitor screening assays.

Materials and Reagents

  • DPP-IV (Human, Recombinant): Store at -80°C.

  • DPP-IV Substrate (H-Gly-Pro-AMC): Store at -20°C, protected from light.

  • DPP-IV Assay Buffer (10X): Typically contains Tris-HCl, NaCl, and EDTA. Store at -20°C.

  • This compound: Prepare a stock solution in DMSO.

  • Positive Control Inhibitor (e.g., Sitagliptin): Prepare a stock solution in DMSO.

  • DMSO (Dimethyl Sulfoxide): ACS grade.

  • 96-well black, clear-bottom microplate: For fluorescence measurements.

  • Microplate reader: Capable of fluorescence detection with excitation at 350-360 nm and emission at 450-465 nm.

  • Standard laboratory equipment: Pipettes, sterile tubes, etc.

Reagent Preparation

  • 1X DPP-IV Assay Buffer: Dilute the 10X stock to 1X with HPLC-grade water. For example, dilute 3 mL of 10X buffer with 27 mL of water. Equilibrate to room temperature before use.

  • DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration with 1X DPP-IV Assay Buffer. Keep the diluted enzyme on ice.

  • DPP-IV Substrate Solution: Thaw the substrate at room temperature, protected from light. Dilute the stock solution with 1X DPP-IV Assay Buffer to the final working concentration.

  • This compound and Control Solutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of concentrations for testing (e.g., from 0.1 nM to 10 µM). Prepare a similar dilution series for the positive control inhibitor.

Experimental Workflow

G A Reagent Preparation (Buffer, Enzyme, Substrate, this compound) B Plate Setup (Controls and Test Compound Wells) A->B C Add 10 µL of this compound, Control, or DMSO to appropriate wells B->C D Add 30 µL Assay Buffer and 10 µL DPP-IV Enzyme C->D E Incubate at 37°C for 10-30 minutes D->E F Initiate Reaction: Add 50 µL Substrate Solution E->F G Incubate at 37°C for 30 minutes (Protected from light) F->G H Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

References

Application Notes and Protocols for a Fluorescence-Based Assay to Determine PK44 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of the hypothetical protein kinase PK44 using a fluorescence polarization (FP)-based assay. This method is suitable for high-throughput screening (HTS) of potential this compound inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes.[1] Their dysregulation is often implicated in various diseases, making them prime targets for drug discovery.[2] Fluorescence-based assays offer a sensitive, non-radioactive, and HTS-compatible method for measuring kinase activity.[3][4] This document outlines a fluorescence polarization (FP) assay for measuring the activity of this compound and for screening potential inhibitors.

FP is a technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to another molecule.[3] In this assay, a small fluorescently labeled peptide substrate (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by this compound, the tracer is bound by a phosphospecific antibody, leading to a larger complex that tumbles more slowly, thus increasing the fluorescence polarization. Inhibitors of this compound will prevent the phosphorylation of the tracer, resulting in a low polarization signal.

Hypothetical this compound Signaling Pathway

To understand the context of this compound activity, a hypothetical signaling pathway is presented below. In this pathway, an upstream kinase (Upstream Kinase) activates this compound through phosphorylation. Activated this compound then phosphorylates a downstream substrate (Downstream Substrate), leading to a cellular response.

PK44_Signaling_Pathway cluster_input Signal Input cluster_pathway This compound Cascade cluster_output Cellular Outcome Signal Signal Upstream_Kinase Upstream Kinase Signal->Upstream_Kinase This compound This compound Upstream_Kinase->this compound  Activates Downstream_Substrate Downstream Substrate This compound->Downstream_Substrate  Phosphorylates Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response

Caption: Hypothetical this compound signaling cascade.

Experimental Protocols

This section provides detailed protocols for the fluorescence polarization-based this compound activity assay.

Materials and Reagents
  • This compound Kinase: Purified, active this compound enzyme.

  • This compound Substrate Peptide (Tracer): A peptide substrate for this compound, labeled with a fluorescent dye (e.g., FITC).

  • Anti-phospho-Substrate Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate peptide.

  • ATP: Adenosine triphosphate.

  • Kinase Reaction Buffer: Buffer optimized for this compound activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Stop Solution/Detection Mix: Kinase reaction buffer containing EDTA to stop the reaction and the anti-phospho-substrate antibody.

  • Test Compounds: Potential this compound inhibitors dissolved in DMSO.

  • Microplates: Low-volume, black, 384-well microplates suitable for fluorescence polarization measurements.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Assay Workflow

The overall workflow for the this compound FP assay is depicted below.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Reagents: - this compound Enzyme - Fluorescent Substrate - ATP - Kinase Buffer - Test Compounds B Dispense Test Compound and this compound Enzyme into 384-well plate A->B C Add Fluorescent Substrate and ATP to initiate reaction B->C D Incubate at Room Temperature C->D E Add Stop Solution containing Anti-phospho-Antibody D->E F Incubate to allow antibody binding E->F G Read Fluorescence Polarization (mP) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 values G->H

Caption: Fluorescence polarization assay workflow.

Detailed Assay Protocol
  • Reagent Preparation:

    • Prepare a 2X this compound enzyme solution in kinase reaction buffer.

    • Prepare a 2X fluorescent substrate/ATP mix in kinase reaction buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into kinase reaction buffer.

    • Prepare a stop solution containing EDTA and the anti-phospho-substrate antibody in kinase reaction buffer. The final concentrations of all components should be optimized empirically.

  • Assay Procedure (for a 20 µL final volume):

    • Add 5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 5 µL of the 2X this compound enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X fluorescent substrate/ATP mix to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop solution/detection mix.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

    • Measure the fluorescence polarization on a suitable plate reader.

Controls
  • No Enzyme Control (0% activity): Wells containing all reagents except the this compound enzyme. This control is used to determine the baseline fluorescence polarization.

  • No Inhibitor Control (100% activity): Wells containing all reagents, including the this compound enzyme and DMSO instead of a test compound. This control represents the maximum fluorescence polarization signal.

Data Analysis
  • The fluorescence polarization is typically measured in millipolarization units (mP).

  • The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) Where:

    • mP_sample is the mP value of the test compound well.

    • mP_min is the average mP of the no enzyme control.

    • mP_max is the average mP of the no inhibitor control.

  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The results of an inhibitor screening study can be summarized in a table for easy comparison.

Compound IDTargetAssay TypeIC50 (nM)Hill SlopeMax Inhibition (%)
Cmpd-001This compoundFP15.21.198.5
Cmpd-002This compoundFP250.60.995.2
Cmpd-003This compoundFP>10,000N/A10.1
Cmpd-004This compoundFP8.91.299.1
StaurosporineThis compoundFP2.51.0100.0

Table 1: Hypothetical Inhibition Data for this compound. IC50 values were determined from an 11-point dose-response curve. Staurosporine is included as a non-selective kinase inhibitor control.

Conclusion

The fluorescence polarization-based assay described here provides a robust and sensitive method for measuring the enzymatic activity of this compound and for screening libraries of compounds to identify potential inhibitors. This assay is amenable to high-throughput screening and can be a valuable tool in the early stages of drug discovery for diseases where this compound is a therapeutic target. The detailed protocol and data analysis guidelines provided should enable researchers to successfully implement this assay in their laboratories.

References

Application Notes: Determination of IC50 for PK44, a Novel DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[4] These inhibitors prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, PK44, against human recombinant DPP-IV. The IC50 value is a critical parameter for evaluating the potency of an inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the hypothetical test compound this compound against DPP-IV in comparison to a well-characterized DPP-IV inhibitor, Sitagliptin.

CompoundIC50 (nM)Hill Slope
This compound[Insert experimentally determined value][Insert value]
Sitagliptin (Reference)191.1

Note: The IC50 value for Sitagliptin is provided as a reference from published data. The values for this compound are to be determined experimentally.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 value of this compound for DPP-IV. The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by DPP-IV, which releases the fluorescent product 7-Amino-4-methylcoumarin (AMC).

1. Materials and Reagents:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compound: this compound

  • Reference Inhibitor: Sitagliptin

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

2. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer at pH 8.0 and allow it to equilibrate to room temperature before use.

  • DPP-IV Enzyme: Reconstitute the lyophilized human recombinant DPP-IV enzyme in ice-cold Assay Buffer to a stock concentration. Further dilute the enzyme to the final working concentration in ice-cold Assay Buffer just before use. Store aliquots at -80°C to prevent repeated freeze-thaw cycles.

  • DPP-IV Substrate: Prepare a stock solution of H-Gly-Pro-AMC in DMSO. Dilute the stock solution to the final working concentration in Assay Buffer. Protect the substrate solution from light.

  • Test Compound (this compound) and Reference Inhibitor (Sitagliptin): Prepare stock solutions of this compound and Sitagliptin in 100% DMSO. Create a serial dilution of each compound in Assay Buffer to generate a range of concentrations for the dose-response curve.

3. Assay Procedure:

  • Plate Layout: Design the plate layout to include wells for the blank (no enzyme), 100% activity control (enzyme and substrate, no inhibitor), test compound (this compound) at various concentrations, and the reference inhibitor (Sitagliptin) at various concentrations.

  • Compound Dispensing: Add 10 µL of the serially diluted this compound, Sitagliptin, or vehicle (Assay Buffer with the same final concentration of DMSO as the compound wells) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add 30 µL of the diluted DPP-IV enzyme solution to all wells except for the blank wells. Add 30 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the DPP-IV substrate solution to all wells. The final volume in each well should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

4. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of DPP-IV inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, this compound) plate Prepare 96-well Plate (Controls, this compound dilutions) reagents->plate add_enzyme Add DPP-IV Enzyme plate->add_enzyme pre_incubate Pre-incubate (10 min, 37°C) add_enzyme->pre_incubate add_substrate Add Substrate (H-Gly-Pro-AMC) pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate measure Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound for DPP-IV.

dpp4_inhibition_pathway cluster_pathway Physiological Pathway cluster_inhibition Inhibitor Action cluster_outcome Therapeutic Outcome incretins Active Incretins (GLP-1, GIP) dpp4 DPP-IV Enzyme incretins->dpp4 Degradation increased_incretins Increased Active Incretins inactive_incretins Inactive Incretins dpp4->inactive_incretins This compound This compound (DPP-IV Inhibitor) This compound->dpp4 Inhibition insulin_secretion ↑ Insulin Secretion increased_incretins->insulin_secretion glucagon_suppression ↓ Glucagon Secretion increased_incretins->glucagon_suppression glucose_control Improved Glycemic Control insulin_secretion->glucose_control glucagon_suppression->glucose_control

Caption: Mechanism of DPP-IV inhibition by this compound.

References

Application Notes and Protocols for In Vivo Studies of PK44, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 is a novel, synthetic small molecule inhibitor targeting key signaling pathways implicated in cancer cell proliferation and survival. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The protocols outlined below cover essential studies to determine the maximum tolerated dose (MTD), evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties, and assess anti-tumor efficacy in relevant animal models.

Preclinical In Vivo Objectives

The primary goals for the in vivo evaluation of this compound are:

  • To establish the safety profile and determine the Maximum Tolerated Dose (MTD).

  • To characterize the pharmacokinetic (PK) profile of the compound.

  • To demonstrate anti-tumor efficacy in established xenograft models.

  • To assess the pharmacodynamic (PD) effects of this compound on its intended molecular target in vivo.

Animal Model Selection

The choice of an appropriate animal model is critical for the successful in vivo assessment of this compound. For initial safety and efficacy studies, immunodeficient mice (e.g., athymic nude or NSG mice) are recommended for hosting human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). The selection of the specific cancer model should be based on in vitro data demonstrating sensitivity to this compound.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without inducing unacceptable toxicity in mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • 6-8 week old female athymic nude mice

  • Standard animal handling and dosing equipment (e.g., oral gavage needles)

Procedure:

  • Acclimate animals for a minimum of one week before the study begins.

  • Randomize mice into dose-escalation cohorts and a vehicle control group (n=3-5 mice per group). Suggested starting doses can be extrapolated from in vitro cytotoxicity data.

  • Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for 14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

  • Record body weight at least three times per week.

  • At the end of the 14-day dosing period, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>20%), or other severe clinical signs of toxicity.

Data Presentation:

Table 1: Summary of MTD Study Results for this compound

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Observations
Vehicle50/5+5.2Normal
1050/5+3.1Normal
3050/5-2.5Mild lethargy on Day 3-5
6051/5-15.8Significant lethargy, ruffled fur
10053/5-25.1Severe lethargy, hunched posture

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.[1]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.[2]

Materials:

  • This compound

  • Vehicle solution

  • 6-8 week old male C57BL/6 mice (or other appropriate strain)

  • Equipment for blood collection (e.g., retro-orbital or tail vein sampling)

  • LC-MS/MS for bioanalysis

Procedure:

  • Acclimate animals for at least one week.

  • Administer a single dose of this compound via the intended route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A standard study often includes 3 animals and up to 14 time points.[3]

  • Process blood to separate plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters using non-compartmental analysis.[2]

Data Presentation:

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

ParameterOral Administration (30 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL)12502500
Tmax (h)2.00.25
AUC0-t (ng*h/mL)75005000
t1/2 (h)4.53.8
Bioavailability (%)50-
Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Human cancer cell line known to be sensitive to this compound in vitro

  • 6-8 week old female athymic nude mice

  • This compound formulated in vehicle

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).[1]

  • Randomize animals into treatment groups (vehicle control and different dose levels of this compound below the MTD, n=8-10 mice per group).

  • Administer this compound or vehicle daily according to the determined schedule.

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

  • Monitor body weight and clinical signs throughout the study to assess toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals, excise the tumors, and weigh them.

  • A satellite group of tumor-bearing animals may be included for pharmacodynamic analysis.

Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-1500 ± 2500+4.5
This compound10900 ± 18040+2.1
This compound30450 ± 12070-1.8

Signaling Pathways and Experimental Workflows

The diagrams below illustrate a plausible signaling pathway targeted by this compound and the general workflow for an in vivo efficacy study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD44 CD44 PI3K PI3K CD44->PI3K RTK RTK RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K This compound->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

G start Start cell_culture 1. Cancer Cell Culture Expansion start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Dosing with This compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Reached monitoring->endpoint analysis 8. Tumor Excision & Pharmacodynamic Analysis endpoint->analysis finish End analysis->finish

Caption: General workflow for an in vivo tumor xenograft efficacy study.

References

Establishing Administration and Dosage of Novel Compounds in Mouse Models: A General Guideline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "PK44." The following application notes and protocols are provided as a comprehensive, general framework for determining the administration and dosage of a novel investigational compound, hereafter referred to as "Compound X (e.g., this compound)," in mouse models. This guide is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction to Preclinical In Vivo Assessment

The transition from in vitro discovery to in vivo validation is a critical step in drug development.[1] Mouse models are fundamental for these initial in vivo studies, providing essential data on a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity.[2] Establishing an appropriate administration route and dosage regimen is paramount for obtaining meaningful and reproducible results that can inform subsequent preclinical and clinical development.[3][4] The primary objectives are to identify a dose range that is both well-tolerated and biologically active.

Key Considerations for Study Design

2.1. Mouse Model Selection: The choice of mouse model is crucial and depends on the therapeutic goal.

  • Wild-Type Mice: Strains like C57BL/6 or BALB/c are often used for initial toxicity and pharmacokinetic studies.[5] It's important to note that while some strain-dependent differences in PK parameters can occur, there is often good general agreement.

  • Immunodeficient Mice: Strains such as NOD-scid gamma (NSG) or nude mice are necessary for xenograft models, where human cells are implanted to test anti-cancer agents.

  • Genetically Engineered Mouse Models (GEMMs): These models, which develop tumors or other diseases spontaneously due to specific genetic mutations, can offer a more physiologically relevant context for efficacy testing.

  • Humanized Mice: For biologic drugs like therapeutic antibodies, mice humanized with specific receptors (e.g., FcRn) are pivotal for accurately predicting the PK profile in humans.

2.2. Route of Administration: The chosen route should align with the intended clinical application and the compound's physicochemical properties. Common routes include:

  • Oral (PO): Administered via gavage. This route is common but can be subject to variability due to first-pass metabolism.

  • Intravenous (IV): Ensures 100% bioavailability and provides a direct measure of systemic clearance.

  • Intraperitoneal (IP): Offers rapid absorption, often mimicking IV administration.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

2.3. Vehicle Selection: The vehicle used to dissolve or suspend Compound X must be non-toxic and compatible with the chosen administration route. Considerations include the compound's solubility, as well as the vehicle's pH, sterility, and osmolarity. A pilot study to confirm vehicle tolerability is recommended.

2.4. Dose Level Selection: Initial dose selection can be informed by in vitro efficacy data (e.g., IC50 or EC50 values). A dose-range finding study is then conducted to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects. This MTD then serves as the upper limit for subsequent efficacy studies.

Experimental Workflow and Signaling Pathway

The process of establishing a dosing regimen follows a logical progression from safety to pharmacokinetics and finally to efficacy.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy A In Vitro Data Review (IC50, Solubility) B Dose-Range Finding Study (Single Dose Escalation) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Single-Dose PK Study (at Tolerated Doses) C->D Inform Dose Selection E Determine Key PK Parameters (Cmax, T1/2, AUC) D->E F Efficacy Study in Disease Model E->F Guide Regimen Design G Establish PK/PD Relationship & Optimal Dosing Regimen F->G

Caption: Experimental workflow for establishing Compound X dosage.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, such as a kinase inhibitor targeting aberrant cell growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Genes (Proliferation, Survival) TF->Gene Promotes Transcription CompoundX Compound X (e.g., this compound) CompoundX->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound X.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) / Dose-Range Finding Study

Objective: To determine the single-dose MTD of Compound X in healthy mice.

Materials:

  • Compound X

  • Sterile vehicle (e.g., PBS, 0.5% HPMC)

  • 8-10 week old C57BL/6 mice (n=3-5 per group)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least 7 days before the experiment.

  • Dose Preparation: Prepare a stock solution of Compound X in the chosen vehicle. Perform serial dilutions to create a range of doses. The starting dose should be based on in vitro data or literature on similar compounds.

  • Group Assignment: Randomly assign mice to dose groups (e.g., Vehicle, 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of Compound X or vehicle via the selected route (e.g., oral gavage).

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or severe, irreversible clinical signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the single-dose PK profile of Compound X.

Materials:

  • Compound X and vehicle

  • 8-10 week old C57BL/6 mice (n=3 per time point)

  • Dosing and blood collection supplies

  • Anticoagulant tubes (e.g., K2-EDTA)

  • Centrifuge and freezer (-80°C)

Procedure:

  • Dose Selection: Choose 2-3 dose levels below the determined MTD.

  • Administration: Administer a single dose of Compound X to each cohort of mice.

  • Blood Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately place blood into anticoagulant tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

Protocol 3: In Vivo Efficacy Study (Xenograft Model Example)

Objective: To evaluate the anti-tumor efficacy of Compound X in a human cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer)

  • Immunodeficient mice (e.g., NSG mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Compound X and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, Compound X at two different doses, Positive Control).

  • Treatment: Administer Compound X or controls according to the determined dosing regimen (e.g., daily oral gavage for 21 days).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined endpoint size, or after the completion of the treatment cycle. Efficacy is assessed by comparing the tumor growth inhibition between treated and vehicle groups.

Data Presentation

Table 1: Example Data from an MTD Study of Compound X
Dose Group (mg/kg)nMortalityMean Body Weight Change (Day 7)Clinical Signs of Toxicity
Vehicle50/5+2.5%None observed
10050/5-1.8%None observed
30050/5-8.5%Mild, transient lethargy (2-4h)
60051/5-22.1%Severe lethargy, ataxia
100054/5-Severe toxicity

Based on this hypothetical data, the MTD would be estimated at 300 mg/kg.

Table 2: Example Pharmacokinetic Parameters of Compound X (Single Oral Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-₂₄ (hr*ng/mL)t½ (hr)
50850 ± 1201.04,500 ± 6503.5
1502,400 ± 3501.515,200 ± 2,1004.1

Values are presented as mean ± SD.

Table 3: Example Efficacy Data for Compound X in a Xenograft Model
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleDaily, PO1550 ± 210-+3.1%
Compound X (50 mg/kg)Daily, PO820 ± 15047%-2.5%
Compound X (150 mg/kg)Daily, PO350 ± 9577%-6.8%
Positive ControlPer Protocol410 ± 11074%-8.2%

Values are presented as mean ± SD.

References

Application Notes and Protocols for Assessing the Efficacy of PK44, a Novel CD44 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 is a novel small molecule inhibitor targeting the CD44 signaling pathway. CD44 is a cell-surface glycoprotein involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of the CD44 signaling cascade is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound is hypothesized to disrupt the downstream signaling of CD44, primarily impacting the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[1]

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of this compound efficacy. The protocols outlined below are designed to assess the impact of this compound on cell viability, apoptosis, and key signaling events downstream of CD44.

Hypothesized this compound Mechanism of Action

This compound is designed to inhibit the signaling functions of the CD44 receptor. Upon binding to its primary ligand, hyaluronic acid (HA), CD44 undergoes a conformational change that facilitates interaction with and activation of downstream signaling molecules. This can lead to the activation of several key pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. This compound is believed to interfere with this activation cascade, thereby inhibiting these pro-cancerous cellular processes.

PK44_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD44 CD44 PI3K PI3K CD44->PI3K MAPK_ERK MAPK/ERK Pathway CD44->MAPK_ERK HA Hyaluronic Acid (HA) HA->CD44 Activates This compound This compound This compound->CD44 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration

Figure 1: Hypothesized mechanism of this compound action on the CD44 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a breast cancer cell line with high CD44 expression) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with this compound (48 hours) A->B C Add MTT Reagent (4 hours) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F Apoptosis_Assay_Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate (15 min) C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

References

Application Notes and Protocols for the Use of PK44 (Phosphate) in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 (phosphate) is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26, with an IC50 value of 15.8 nM.[1][2][3][4][5] DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of various polypeptides. It plays a crucial role in glucose metabolism, immune regulation, signal transduction, and apoptosis. These characteristics make this compound and other DPP-IV inhibitors valuable tools for in vitro studies using primary cells to investigate a wide range of physiological and pathological processes.

These application notes provide a comprehensive guide for the use of this compound in primary cell culture experiments, including summaries of its effects on various primary cell types, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Summary of DPP-IV Inhibitor Use in Primary Cell Culture

The following tables summarize key quantitative data from studies utilizing DPP-IV inhibitors in primary cell culture experiments. This information can serve as a starting point for designing new experiments with this compound.

Table 1: Potency and Selectivity of this compound (phosphate)

ParameterValueReference
IC50 (DPP-IV)15.8 nM
Selectivity>1000-fold for DPP-IV over DPP-8 and DPP-9

Table 2: Exemplary Concentrations of DPP-IV Inhibitors in Primary Cell Culture

DPP-IV InhibitorPrimary Cell TypeConcentration(s)Observed Effect(s)Reference
SitagliptinHuman Peripheral Blood Mononuclear Cells (PBMCs)400-800 µg/mLDose-dependent inhibition of T-cell activation and proliferation.
SitagliptinHuman Umbilical Vein Endothelial Cells (HUVECs)0.1, 1, 10, and 100 µmol/LAttenuation of high glucose-induced endothelial injury.
SitagliptinRat Vascular Smooth Muscle Cells (VSMCs)200 nMAttenuation of high glucose-induced proliferation, migration, and calcification; increased apoptosis.
VildagliptinHuman Umbilical Vein Endothelial Cells (HUVECs)5 nMDown-regulation of high glucose-induced ER stress markers.
Linagliptin, Sitagliptin, Diprotin AMouse Dorsal Root Ganglia (DRG) NeuronsNot specifiedSignificant elongation of neurite length.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DPP-IV inhibitors in primary cell culture, synthesized from multiple sources.

Protocol 1: General Primary Cell Culture and Treatment with this compound

This protocol provides a general framework for culturing primary cells and treating them with this compound. Specific conditions will need to be optimized for each cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (specific to the cell type)

  • This compound (phosphate) stock solution (e.g., in DMSO or water)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks, plates, or dishes

  • Humidified incubator (37°C, 5% CO2)

  • Bio-safety cabinet

Procedure:

  • Cell Seeding:

    • Thaw cryopreserved primary cells rapidly in a 37°C water bath.

    • Transfer the cells to a sterile conical tube containing pre-warmed complete culture medium.

    • Centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) to pellet them and remove cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Count the viable cells using a hemocytometer or an automated cell counter.

    • Seed the cells into appropriate culture vessels at the desired density.

  • Cell Culture:

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

    • Change the culture medium every 24-48 hours, or as required by the specific cell type.

  • This compound Treatment:

    • Prepare a stock solution of this compound (phosphate) in a suitable solvent (e.g., sterile DMSO or water) at a high concentration.

    • On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

    • Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the cells for the desired treatment duration. Incubation times will vary depending on the experiment and should be optimized.

  • Assessment of Cellular Response:

    • Following treatment, the cells can be harvested and analyzed using various assays, such as proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., Annexin V/PI staining), migration assays (e.g., wound healing, transwell), or molecular analyses (e.g., Western blotting, qPCR).

Protocol 2: Assessment of T-Cell Proliferation using a Mixed Lymphocyte Reaction (MLR)

This protocol is adapted from studies on the effect of DPP-IV inhibitors on T-cell activation and proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from two different donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

  • This compound (phosphate)

  • Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., BrdU)

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs: Isolate PBMCs from the buffy coats of two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Label Responder Cells: Label the PBMCs from one donor (responder cells) with a cell proliferation dye like CFSE according to the manufacturer's instructions.

  • Prepare Stimulator Cells: Irradiate the PBMCs from the second donor (stimulator cells) to prevent their proliferation.

  • Set up MLR:

    • In a 96-well round-bottom plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 irradiated stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.

    • Add this compound at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 5-7 days in a humidified incubator at 37°C with 5% CO2.

  • Analyze Proliferation:

    • If using CFSE, harvest the cells and analyze the dilution of the dye in the responder cell population by flow cytometry.

    • If using a BrdU assay, add BrdU to the cultures for the last 18-24 hours of incubation and measure its incorporation according to the manufacturer's protocol.

Protocol 3: Neurite Outgrowth Assay in Primary Dorsal Root Ganglia (DRG) Neurons

This protocol is based on studies investigating the neurotrophic effects of DPP-IV inhibitors.

Materials:

  • Primary Dorsal Root Ganglia (DRG) neurons (e.g., from embryonic mice or rats)

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

  • This compound (phosphate)

  • Poly-D-lysine and laminin-coated culture plates or coverslips

  • Microscope with imaging capabilities

Procedure:

  • Isolate and Culture DRG Neurons: Isolate DRG neurons from embryonic rodents and plate them on poly-D-lysine and laminin-coated culture vessels in complete Neurobasal medium.

  • Treatment: After allowing the neurons to adhere and extend initial neurites (e.g., 24 hours), replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Culture the neurons for 48-72 hours.

  • Imaging and Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.

    • Capture images of multiple random fields for each condition.

    • Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software (e.g., ImageJ).

    • Compare the average neurite length between the different treatment groups.

Signaling Pathways and Visualizations

This compound, as a DPP-IV inhibitor, can modulate various signaling pathways in primary cells. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways identified in the literature.

DPP4_T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DPP4 DPP-IV (CD26) This compound->DPP4 inhibits TCR TCR DPP4->TCR co-stimulation pERK pERK1/2 TCR->pERK pP38 pp38 MAPK TCR->pP38 pAKT pAkt TCR->pAKT APC APC APC->TCR Antigen Presentation Proliferation T-Cell Proliferation pERK->Proliferation pP38->Proliferation pAKT->Proliferation

Caption: DPP-IV (CD26) signaling in T-cell activation.

DPP4_VSMC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm High_Glucose High Glucose DPP4 DPP-IV High_Glucose->DPP4 This compound This compound This compound->DPP4 inhibits pERK p-ERK1/2 DPP4->pERK Proliferation Proliferation pERK->Proliferation Migration Migration pERK->Migration Calcification Calcification pERK->Calcification Apoptosis Apoptosis pERK->Apoptosis

Caption: DPP-IV and ERK1/2 signaling in vascular smooth muscle cells.

Experimental_Workflow start Start: Isolate and Culture Primary Cells prepare_this compound Prepare this compound dilutions start->prepare_this compound treatment Treat cells with this compound and controls prepare_this compound->treatment incubation Incubate for a defined period treatment->incubation analysis Perform endpoint analysis (e.g., Proliferation, Apoptosis, Western Blot) incubation->analysis data Data acquisition and interpretation analysis->data end End data->end

Caption: General experimental workflow for using this compound in primary cells.

Concluding Remarks

This compound (phosphate) is a valuable research tool for investigating the diverse roles of DPP-IV in various biological processes. By using the information and protocols provided in these application notes, researchers can design and execute robust experiments in primary cell culture systems to further elucidate the mechanisms of action of DPP-IV and the therapeutic potential of its inhibitors. It is crucial to optimize experimental conditions for each specific primary cell type to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Quantification of PK44 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of PK44, a novel therapeutic agent, in plasma samples. Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic (PK) studies, which inform dosing regimens, assess bioavailability, and evaluate the overall absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[1][2][3][4][5] The following sections describe three common and robust analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex biological matrices like plasma. This protocol outlines a validated approach for the determination of this compound in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound) to each sample.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS system or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Recovery> 90%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile & Vortex add_is->add_acn centrifuge Centrifuge (15,000 rpm) add_acn->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

LC-MS/MS Experimental Workflow for this compound Quantification.

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

HPLC-UV is a widely accessible and cost-effective method for the quantification of small molecules in plasma. While generally less sensitive than LC-MS/MS, it can be suitable for applications where higher concentrations of this compound are expected.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma in a centrifuge tube, add 20 µL of internal standard.

  • Add 800 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Shimadzu Prominence HPLC system or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Data Presentation

Table 2: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range50 - 5000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-assay Precision (%CV)< 8%
Inter-assay Precision (%CV)< 10%
Accuracy (%Bias)± 15%
Recovery> 85%

III. Enzyme-Linked Immunosorbent Assay (ELISA) Method

ELISA is a high-throughput immunoassay that can be used for the quantification of this compound, particularly if this compound is a larger molecule or if specific antibodies are available. This protocol describes a competitive ELISA format.

Experimental Protocol

1. Reagent Preparation

  • Prepare wash buffer, standard solutions of this compound, and quality control samples.

  • Reconstitute the this compound-HRP conjugate according to the manufacturer's instructions.

2. Assay Procedure

  • Add 50 µL of standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-PK44 antibody.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate for 1 hour at room temperature on a microplate shaker.

  • Wash the plate four times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 3: ELISA Method Validation Parameters

ParameterResult
Detection Range0.5 - 50 ng/mL
Sensitivity0.5 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityHigh, no significant cross-reactivity

IV. Hypothetical Signaling Pathway of this compound

To understand the pharmacodynamics of this compound, it is essential to elucidate its mechanism of action. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a kinase involved in a cancer-related pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activation This compound This compound KinaseB Kinase B This compound->KinaseB Inhibition KinaseA->KinaseB Phosphorylation KinaseC Kinase C KinaseB->KinaseC Phosphorylation TF Transcription Factor KinaseC->TF Activation Gene Gene Expression TF->Gene Regulation

Hypothetical Signaling Pathway for this compound Action.

References

Application Notes and Protocols for Studying Islet Beta-Cell Function Using a GPR44 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 44 (GPR44), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), is a promising target for studying and modulating islet beta-cell function.[1][2] GPR44 is highly expressed on human pancreatic beta-cells and is activated by its natural ligand, prostaglandin D2 (PGD2).[1][2] Activation of GPR44 on beta-cells is coupled to a Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is thought to inhibit glucose-stimulated insulin secretion (GSIS), particularly under conditions of inflammatory or hyperglycemic stress.

Small molecule antagonists of GPR44, such as MK-7246 and AZD1981, offer valuable tools to investigate the role of the PGD2-GPR44 axis in beta-cell pathophysiology. These antagonists can block the inhibitory effect of PGD2, potentially preserving or enhancing beta-cell function. This document provides detailed application notes and experimental protocols for utilizing a representative GPR44 antagonist to study its effects on islet beta-cell function.

Mechanism of Action of GPR44 in Beta-Cells

The proposed signaling pathway for GPR44 in pancreatic beta-cells is initiated by the binding of PGD2, which is produced by pancreatic stellate cells, particularly in response to high glucose and inflammatory cytokines like IL-1β. This ligand-receptor interaction activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase activity. The subsequent reduction in intracellular cAMP levels leads to a dampening of the signaling pathways that promote insulin secretion. By blocking this interaction, GPR44 antagonists can prevent the PGD2-mediated inhibition of insulin release.

GPR44_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGD2 PGD2 GPR44 GPR44 PGD2->GPR44 Binds Gi Gi GPR44->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Antagonist GPR44 Antagonist (e.g., MK-7246) Antagonist->GPR44 Blocks ATP ATP PKA PKA cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to

Figure 1: GPR44 Signaling Pathway in Pancreatic Beta-Cells.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of GPR44 antagonists on islet beta-cell function from published studies.

Table 1: In Vitro Potency of GPR44 Antagonist AZD1981 in EndoC-βH1 Cells

Assay TypeParameterValue (nM)
Dynamic Mass Redistribution (DMR)IC504.9 ± 1
cAMP AssayIC5021 ± 8
Glucose-Stimulated Insulin Secretion (GSIS)IC5013 ± 2

Table 2: Effect of GPR44 Antagonist AZ8154 on Human Islet Graft Function in Diabetic Mice

Treatment GroupChange in Human C-peptide (Day 2 vs. Day 17)C-peptide/Fasting Blood Glucose Ratio (Day 17)
VehicleDecreaseLower
AZ8154 (100 mg/kg/day)Significant ImprovementIncreased

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of a GPR44 antagonist on islet beta-cell function are provided below.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the effect of a GPR44 antagonist on insulin secretion from isolated human or rodent islets in response to glucose stimulation, with or without the presence of PGD2.

Materials:

  • Isolated pancreatic islets (human or rodent)

  • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM)

  • KRB buffer with high glucose (16.7 mM)

  • GPR44 antagonist (e.g., MK-7246 or AZD1981) dissolved in DMSO

  • Prostaglandin D2 (PGD2)

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Islet Culture and Treatment:

    • Culture isolated islets in suspension in a humidified incubator at 37°C and 5% CO2 for 24-48 hours to allow recovery from the isolation process.

    • Hand-pick islets of similar size and place 10-15 islets per well into a 96-well plate.

    • Pre-incubate islets with the GPR44 antagonist at various concentrations (e.g., 1 nM to 10 µM) in culture medium for 24 hours. Include a vehicle control (DMSO).

  • GSIS Assay:

    • Carefully remove the culture medium and wash the islets twice with KRB buffer containing 2.8 mM glucose.

    • Pre-incubate the islets in 100 µL of KRB with 2.8 mM glucose for 1 hour at 37°C.

    • Remove the pre-incubation buffer and add 100 µL of KRB with 2.8 mM glucose (basal secretion) to one set of wells.

    • To another set of wells, add 100 µL of KRB with 16.7 mM glucose (stimulated secretion).

    • To investigate the antagonistic effect, add PGD2 (e.g., 100 nM) to both basal and stimulated wells, with and without the GPR44 antagonist at the desired concentration.

    • Incubate the plate for 1 hour at 37°C.

    • Collect the supernatant from each well for insulin measurement.

    • Lyse the islets in the wells to measure total insulin content.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the secreted insulin to the total insulin content or DNA content.

GSIS_Workflow IsletIsolation Isolate Pancreatic Islets IsletCulture Culture Islets (24-48h recovery) IsletIsolation->IsletCulture Treatment Treat with GPR44 Antagonist (e.g., 24h) IsletCulture->Treatment Wash Wash with Low Glucose KRB Treatment->Wash Preincubation Pre-incubate in Low Glucose KRB (1h) Wash->Preincubation Stimulation Incubate with Low or High Glucose KRB +/- PGD2 and Antagonist (1h) Preincubation->Stimulation SupernatantCollection Collect Supernatant Stimulation->SupernatantCollection IsletLysis Lyse Islets Stimulation->IsletLysis InsulinAssay Measure Insulin (ELISA) SupernatantCollection->InsulinAssay IsletLysis->InsulinAssay DataAnalysis Analyze Data (Normalize secreted insulin) InsulinAssay->DataAnalysis

Figure 2: Experimental Workflow for GSIS Assay.
Protocol 2: Beta-Cell Apoptosis Assay

This protocol is used to determine if a GPR44 antagonist can protect beta-cells from apoptosis induced by inflammatory cytokines.

Materials:

  • Isolated human islets or a beta-cell line (e.g., EndoC-βH1)

  • Culture medium

  • GPR44 antagonist

  • Cytokine cocktail (e.g., IL-1β, TNF-α, and IFN-γ)

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well white-walled plates

Procedure:

  • Cell Culture and Treatment:

    • Seed beta-cells or place islets in a 96-well white-walled plate.

    • Allow cells to adhere and recover for 24 hours.

    • Pre-treat the cells with the GPR44 antagonist at various concentrations for 2 hours.

    • Induce apoptosis by adding a cytokine cocktail (e.g., 10 ng/mL each of IL-1β, TNF-α, and IFN-γ) to the wells. Include control wells with no cytokines and wells with cytokines but no antagonist.

    • Incubate for 24-48 hours at 37°C.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the data as relative luminescence units (RLU) or as a percentage of the cytokine-induced apoptosis.

Protocol 3: Intracellular cAMP Measurement

This protocol measures the effect of a GPR44 antagonist on intracellular cAMP levels in beta-cells.

Materials:

  • Beta-cell line (e.g., EndoC-βH1) or dispersed islet cells

  • Culture medium

  • GPR44 antagonist

  • PGD2

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • cAMP assay kit (e.g., a competitive immunoassay using HTRF or ELISA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Stimulation:

    • Seed cells in a suitable plate format for the chosen cAMP assay kit.

    • Starve the cells in serum-free medium for 2-4 hours before the assay.

    • Pre-incubate the cells with the GPR44 antagonist and a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

    • Stimulate the cells with PGD2 (e.g., 100 nM) for 10-15 minutes at 37°C. Include a positive control with Forskolin (e.g., 10 µM) and a vehicle control.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve to determine the cAMP concentration in the samples.

    • Express the results as pmol of cAMP per well or normalize to protein concentration.

Logical_Relationship GPR44_Antagonist GPR44 Antagonist Block_GPR44 Blocks GPR44 Receptor GPR44_Antagonist->Block_GPR44 Protect_Apoptosis Protects against Cytokine-induced Apoptosis GPR44_Antagonist->Protect_Apoptosis Prevent_cAMP_decrease Prevents PGD2-induced cAMP Decrease Block_GPR44->Prevent_cAMP_decrease Increase_Insulin_Secretion Increases/Restores Insulin Secretion Prevent_cAMP_decrease->Increase_Insulin_Secretion Improve_Islet_Function Improved Islet Beta-Cell Function and Survival Increase_Insulin_Secretion->Improve_Islet_Function Protect_Apoptosis->Improve_Islet_Function

Figure 3: Logical Relationship of GPR44 Antagonist Action.

Conclusion

The use of selective GPR44 antagonists provides a powerful approach to dissect the role of the PGD2-GPR44 signaling pathway in islet beta-cell function and dysfunction. The protocols outlined in this document offer a framework for researchers to investigate the potential of GPR44 inhibition as a therapeutic strategy for preserving beta-cell mass and function, particularly in the context of diabetes-associated inflammation and metabolic stress. Careful experimental design and data interpretation are crucial for advancing our understanding of this important signaling axis in beta-cell biology.

References

Application of CD44 and PAK4 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target "PK44": Publicly available scientific literature does not contain specific information on a compound or protein designated "this compound" in the context of cancer cell line research. It is highly probable that this is a typographical error. Based on the relevance to cancer signaling pathways and drug development, this document provides detailed application notes and protocols for two plausible intended targets: CD44 , a cell-surface glycoprotein, and PAK4 (p21-activated kinase 4). Both are critically involved in cancer progression and are subjects of intensive research.

Part 1: CD44 in Cancer Cell Line Research

Application Notes

Introduction: CD44 is a transmembrane glycoprotein that functions as the primary receptor for hyaluronic acid (HA), a major component of the extracellular matrix.[1][2] It is involved in a multitude of cellular processes including cell-cell and cell-matrix adhesion, cell migration, proliferation, and survival.[3][4][5] CD44 is not a single protein but a family of isoforms generated by alternative splicing. The standard isoform (CD44s) and various variant isoforms (CD44v) are differentially expressed in normal and cancerous tissues, with their expression often correlating with tumor progression, metastasis, and chemoresistance. In many cancers, CD44 is also recognized as a cancer stem cell (CSC) marker.

Mechanism of Action in Cancer: CD44's role in cancer is multifaceted. Its interaction with HA and other ligands activates downstream signaling pathways crucial for tumorigenesis. These include the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation. CD44 can also act as a co-receptor for receptor tyrosine kinases (RTKs) like c-MET and EGFR, enhancing their signaling output. Furthermore, the intracellular domain of CD44 can be cleaved and translocated to the nucleus, where it can regulate gene expression. By modulating these signaling networks, CD44 contributes to the hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and activation of invasion and metastasis.

Therapeutic Targeting in Cancer Cell Lines: Given its role in cancer progression and as a CSC marker, CD44 is an attractive therapeutic target. Strategies to inhibit CD44 function include monoclonal antibodies (mAbs) that block ligand binding, small molecule inhibitors, and HA-based drug delivery systems. Anti-CD44 mAbs, such as RG7356, have been shown to inhibit the CD44-HA interaction and demonstrate anti-tumor activity in preclinical models. The efficacy of these agents is often evaluated in cancer cell lines by assessing their impact on cell viability, apoptosis, migration, and invasion.

Quantitative Data: Anti-CD44 Agents

The following table summarizes the efficacy of selected anti-CD44 agents in various cancer cell lines.

AgentCancer Cell LineAssay TypeIC50 / EC50Reference
Verbascoside Glioblastoma Cell LinesCell Viability29.98 - 46.23 µM
SRT6 NCI-H23 (Lung Cancer)Antiproliferative1.37 µM
Anti-CD44 mAb (C44Mab-46) CHO/CD44s, KYSE70, KYSE770Binding Affinity (KD)1.1 x 10-8 M, 4.9 x 10-8 M, 4.1 x 10-8 M
CD44-Doxil C-26 (Murine Carcinoma)In vivo tumor growthEnhanced efficacy over Doxil

Signaling Pathway & Experimental Workflow Diagrams

CD44_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling HA Hyaluronic Acid (HA) CD44 CD44 HA->CD44 GF Growth Factors (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK CD44->RTK PI3K PI3K CD44->PI3K Ras Ras CD44->Ras RhoGTPases Rho GTPases CD44->RhoGTPases RTK->PI3K RTK->Ras AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK Pathway Ras->MAPK MAPK->Proliferation Cytoskeleton Cytoskeletal Remodeling RhoGTPases->Cytoskeleton Invasion Migration & Invasion Cytoskeleton->Invasion

Caption: CD44 signaling pathway in cancer.

Experimental_Workflow_CD44 cluster_assays Downstream Assays Cell_Culture Culture Cancer Cell Lines (e.g., High CD44 expressing) Treatment Treat cells with Anti-CD44 Agent (e.g., mAb, small molecule) Cell_Culture->Treatment Incubation Incubate for defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT / MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis Western_Blot Western Blot Analysis (p-AKT, p-ERK, etc.) Incubation->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating anti-CD44 agents.

Part 2: PAK4 in Cancer Cell Line Research

Application Notes

Introduction: p21-activated kinase 4 (PAK4) is a serine/threonine kinase that belongs to the group II PAK family. It acts as a downstream effector of small Rho GTPases, particularly Cdc42. Unlike group I PAKs, PAK4 is not activated by Rac1. PAK4 is overexpressed in a wide range of human cancers, including pancreatic, breast, colon, and lung cancer, and its elevated expression often correlates with poor prognosis. It plays a pivotal role in regulating cell proliferation, survival, migration, invasion, and resistance to therapy.

Mechanism of Action in Cancer: Upon activation by upstream signals, PAK4 phosphorylates a variety of substrates, thereby modulating key signaling pathways. It can activate the PI3K/AKT and MEK/ERK pathways to promote cell proliferation and survival while inhibiting apoptosis. PAK4 is also heavily implicated in cytoskeletal dynamics and cell motility through its regulation of the LIMK1/Cofilin pathway, which facilitates invasion and metastasis. Furthermore, PAK4 can contribute to drug resistance; for instance, it can confer resistance to cisplatin in gastric cancer cells and tamoxifen in breast cancer cells.

Therapeutic Targeting in Cancer Cell Lines: The crucial role of PAK4 in driving oncogenic processes makes it a compelling target for cancer therapy. Several small-molecule inhibitors of PAK4 have been developed and are being evaluated in preclinical and clinical studies. These inhibitors, such as PF-3758309 and KPT-9274, are used in cancer cell line research to validate PAK4 as a target and to understand the consequences of its inhibition. The effects of these inhibitors are typically assessed by measuring changes in cell viability, cell cycle progression, apoptosis, and migratory potential.

Quantitative Data: PAK4 Inhibitors

The following table summarizes the IC50 values of selected PAK4 inhibitors in various cancer cell lines.

InhibitorCancer Cell LineAssay TypeIC50 / KiReference
PF-3758309 HCT116 (Colon)Anchorage-independent growth0.24 nM
PF-3758309 Panel of 15 cell linesAnchorage-independent growth< 10 nM
PF-3758309 PAK4 Kinase AssayKinase Inhibition (Ki)18.7 nM
KPT-9274 Pancreatic Cancer Cell LinesAnti-proliferative< 250 nM
KPT-9274 NAMPT Enzymatic AssayEnzyme Inhibition (IC50)~120 nM
LCH-7749944 PAK4 Kinase AssayKinase Inhibition (IC50)14.93 µM
FRAX486 PAK4 Kinase AssayKinase Inhibition (IC50)575 nM

Signaling Pathway & Experimental Workflow Diagrams

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects RTK_GPCR RTKs / GPCRs Cdc42 Cdc42 RTK_GPCR->Cdc42 PAK4 PAK4 Cdc42->PAK4 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK Wnt Wnt/β-catenin Pathway PAK4->Wnt LIMK1 LIMK1/Cofilin Pathway PAK4->LIMK1 Proliferation Proliferation & Survival PI3K_AKT->Proliferation Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance MEK_ERK->Proliferation Wnt->Proliferation Invasion Migration & Invasion LIMK1->Invasion Experimental_Workflow_PAK4 cluster_assays Downstream Assays Cell_Culture Culture Cancer Cell Lines (e.g., High PAK4 expressing) Treatment Treat cells with PAK4 Inhibitor (e.g., PF-3758309, KPT-9274) Cell_Culture->Treatment Incubation Incubate for defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT / MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis Migration Cell Migration/Invasion Assay (e.g., Transwell assay) Incubation->Migration Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PK44 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PK44, a potent dipeptidyl peptidase IV (DPP-IV/CD26) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays by providing clear guidance on solubility, solution preparation, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, available as PK 44 phosphate, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1] DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves N-terminal dipeptides from various substrates, including growth factors, chemokines, and neuropeptides, particularly when the penultimate amino acid is proline or alanine.[2][3][4] By inhibiting DPP-IV, this compound prevents the degradation of these substrates, thereby modulating their biological activity and downstream signaling pathways.

Q2: What are the known signaling pathways affected by this compound?

A2: The primary signaling pathway modulated by this compound is that of DPP-IV's substrates. One of the most well-characterized pathways involves the chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4. DPP-IV inhibition by agents like this compound prevents the cleavage of CXCL12, leading to its accumulation.[5] This can subsequently activate the CXCL12/CXCR4 signaling axis, which has been shown to influence downstream pathways such as the mTOR pathway, impacting cell survival, migration, and epithelial-mesenchymal transition (EMT) in cancer cells.

Q3: What is the solubility of this compound phosphate?

A3: this compound phosphate is highly soluble in both water and dimethyl sulfoxide (DMSO). Published data indicates solubility up to 100 mM in both solvents.

Q4: How should I prepare a stock solution of this compound phosphate?

A4: It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM or 50 mM stock solution can be prepared. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What could be the cause and how can I prevent it?

A5: This is a common issue with compounds dissolved in DMSO when diluted into an aqueous environment, often referred to as "precipitation out of solution." While this compound phosphate has good aqueous solubility, the rapid change in solvent polarity can cause the compound to precipitate. To mitigate this, it is crucial to perform a serial dilution and ensure thorough mixing at each step. Preparing an intermediate dilution in a co-solvent or directly in a small volume of pre-warmed media before adding to the final culture volume can also help. See the detailed protocol below for best practices.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in cell culture medium upon addition of this compound. 1. High final concentration of DMSO: The final concentration of DMSO in the cell culture medium may be too high, affecting compound solubility and potentially causing cell toxicity. 2. Rapid dilution: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations and precipitation. 3. Media components: Certain components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility. 4. Temperature shock: Diluting a cold stock solution into warm media can sometimes induce precipitation.1. Ensure the final DMSO concentration in your assay is typically ≤ 0.5% and is consistent across all experimental conditions, including vehicle controls. 2. Perform serial dilutions. First, dilute the DMSO stock in pre-warmed cell culture medium to create an intermediate concentration before adding it to the final culture volume. Mix gently but thoroughly after each dilution step. 3. Test the solubility of this compound in your specific cell culture medium at the desired final concentration before proceeding with your experiment. If precipitation persists, consider using a serum-free medium for the duration of the treatment, if experimentally feasible. 4. Allow the stock solution aliquot to equilibrate to room temperature before preparing dilutions in pre-warmed (37°C) media.
Inconsistent or unexpected experimental results. 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. 2. Inaccurate concentration: Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations. 3. pH of the medium: The pH of the cell culture medium can influence the stability and activity of small molecules.1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). 2. Calibrate your balance regularly. Use a precise method for preparing stock solutions and perform serial dilutions carefully. 3. Ensure your cell culture medium is properly buffered and the pH is stable within the optimal range for your cells (typically pH 7.2-7.4).
No observable effect of this compound in the assay. 1. Sub-optimal concentration: The concentration of this compound used may be too low to elicit a biological response. 2. Short incubation time: The duration of the treatment may not be sufficient to observe the desired effect. 3. Cell type resistance: The targeted pathway may not be active or critical in the chosen cell line.1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Confirm the expression and activity of DPP-IV in your cell line of interest.

Experimental Protocols

Protocol for Preparation of this compound Phosphate Stock and Working Solutions

Materials:

  • This compound phosphate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for intermediate dilutions (optional)

  • Complete cell culture medium, pre-warmed to 37°C

Procedure for 10 mM Stock Solution Preparation:

  • Calculate the required amount of this compound phosphate powder based on its molecular weight (527.34 g/mol for the phosphate salt). To prepare 1 mL of a 10 mM stock solution, you will need 5.27 mg of this compound phosphate.

  • Aseptically weigh the calculated amount of this compound phosphate powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.27 mg of powder.

  • Vortex gently until the powder is completely dissolved. If needed, you can briefly warm the tube to 37°C and sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Procedure for Preparing Working Solutions in Cell Culture Medium:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform a serial dilution to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Step 1 (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This will give you a 100 µM solution. Mix gently by pipetting up and down.

    • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your cell culture plate. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 222 µL of the 100 µM solution to 1778 µL of medium in the well.

  • Prepare a vehicle control using the same dilution steps with DMSO only.

  • Gently swirl the plate to ensure even distribution of the compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Phosphate Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquots intermediate Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate final Prepare Final Dilution in Cell Culture intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Figure 1. Experimental workflow for this compound solution preparation and use in in vitro assays.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling DPPIV DPP-IV / CD26 CXCL12_active Active CXCL12 DPPIV->CXCL12_active cleaves CXCR4 CXCR4 mTOR mTOR Pathway CXCR4->mTOR CXCL12_active->CXCR4 binds & activates CXCL12_inactive Inactive CXCL12 CXCL12_active->CXCL12_inactive This compound This compound This compound->DPPIV inhibits CellResponse Cell Survival, Migration, EMT mTOR->CellResponse

Figure 2. this compound mechanism of action on the CXCL12/CXCR4/mTOR signaling pathway.

troubleshooting_logic start Precipitation Observed? check_dmso Check Final DMSO Concentration (should be <= 0.5%) start->check_dmso Yes no_precipitate No Precipitation Proceed with Assay start->no_precipitate No serial_dilution Use Serial Dilution with Pre-warmed Media check_dmso->serial_dilution temp_equilibrate Equilibrate Stock to Room Temp First serial_dilution->temp_equilibrate check_media Test Solubility in Specific Media temp_equilibrate->check_media check_media->no_precipitate

Figure 3. Troubleshooting logic for this compound precipitation in cell culture media.

References

Technical Support Center: Stability of Small Molecules in Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "PK44" is not readily identifiable in publicly available scientific literature. Therefore, this guide provides a general framework for assessing the stability of a hypothetical small molecule, "Molecule X," in various buffer solutions. The principles and troubleshooting steps outlined here are broadly applicable to small molecule stability studies in a research and drug development context.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the stability of a small molecule in different buffer solutions crucial?

A1: Understanding the stability of a small molecule in various buffers is critical for ensuring the reliability and reproducibility of experimental results. Instability can lead to a decrease in the effective concentration of the compound, the formation of degradation products with off-target effects, and misleading structure-activity relationship (SAR) data. For drug development professionals, buffer stability is a key parameter in pre-formulation studies to identify suitable conditions for storage and delivery.

Q2: What are the common factors that influence the stability of a small molecule in a buffer solution?

A2: The primary factors include:

  • pH: Many small molecules contain functional groups that are susceptible to acid or base-catalyzed hydrolysis.

  • Buffer Species: The chemical nature of the buffer components can sometimes directly participate in degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Photolabile compounds can degrade upon exposure to certain wavelengths of light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.

  • Cofactors and Enzymes: In biological buffers, the presence of cofactors or contaminating enzymes can lead to metabolic degradation.

Q3: How do I select the appropriate buffer solutions for a stability study?

A3: The choice of buffers should be guided by the intended application of the small molecule.

  • For in vitro biological assays: Use buffers that are relevant to the experimental conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl.

  • For formulation development: A wider range of buffers and pH values should be tested to identify conditions that confer maximum stability. This often includes citrate, acetate, and phosphate buffers across a pH range of 3 to 8.

  • For analytical purposes (e.g., HPLC): The mobile phase composition itself is a buffer system that needs to be optimized for compound stability during the analysis.

Troubleshooting Guide

Problem 1: My compound is precipitating in the buffer solution.

  • Possible Cause: The concentration of the compound exceeds its solubility in the chosen buffer. The pH of the buffer may be close to the isoelectric point of an ionizable compound, minimizing its solubility.

  • Troubleshooting Steps:

    • Reduce Concentration: Determine the solubility of your compound in the buffer and work at a concentration below this limit.

    • Add a Co-solvent: For non-polar compounds, adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol can improve solubility. However, be mindful that the co-solvent itself could affect stability or have an impact on downstream assays.

    • Adjust pH: If your compound is ionizable, moving the buffer pH further away from its pKa can increase solubility.

    • Use a Different Buffer: Some buffer species can interact with the compound and reduce its solubility. Test alternative buffer systems.

Problem 2: The concentration of my compound is decreasing rapidly over time, but I don't see any distinct degradation peaks in my analysis (e.g., by HPLC).

  • Possible Cause: The compound may be adsorbing to the surface of the storage container (e.g., plastic tubes or vials). Alternatively, it could be forming aggregates that are not detected by the analytical method.

  • Troubleshooting Steps:

    • Use Low-Binding Tubes: Switch to low-adsorption microcentrifuge tubes or glass vials. Silanized glass can also be used to minimize adsorption.

    • Include a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80 (e.g., 0.01%), can help prevent non-specific binding.

    • Check for Aggregation: Use techniques like dynamic light scattering (DLS) to check for the presence of aggregates.

Problem 3: I observe the formation of multiple new peaks in my analytical chromatogram over time.

  • Possible Cause: The compound is degrading into multiple products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

    • Modify Buffer Conditions:

      • pH: Test a range of pH values to see if degradation can be minimized.

      • Protect from Light: Store samples in amber vials or in the dark to prevent photodegradation.

      • De-gas Buffers: If oxidation is suspected, de-gas the buffer with nitrogen or argon before use.

      • Add Antioxidants or Chelators: For compounds prone to oxidation, adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA to remove metal ions that can catalyze oxidation) may improve stability.

Quantitative Data Summary

The following tables present hypothetical stability data for "Molecule X" under different buffer conditions. The stability is reported as the percentage of the initial concentration of Molecule X remaining after a specified incubation period, as determined by HPLC analysis.

Table 1: Stability of Molecule X at Different pH Values in Phosphate Buffer at 37°C

Incubation Time (hours)pH 5.0 (% Remaining)pH 7.4 (% Remaining)pH 8.5 (% Remaining)
0100100100
298.595.285.1
895.182.360.7
2488.265.435.9
4879.542.115.2

Table 2: Stability of Molecule X in Different Buffers at pH 7.4 and 37°C

Incubation Time (hours)Phosphate-Buffered Saline (% Remaining)Tris-HCl (% Remaining)HEPES (% Remaining)
0100100100
295.298.997.5
882.396.192.3
2465.491.585.6
4842.185.277.8

Experimental Protocols

Protocol 1: General Buffer Stability Assessment of a Small Molecule

1. Objective: To determine the stability of a small molecule in different buffer solutions over time.

2. Materials:

  • Molecule X (or test compound)
  • Dimethyl sulfoxide (DMSO)
  • Buffer solutions of interest (e.g., PBS, Tris-HCl, Citrate)
  • Low-adsorption microcentrifuge tubes or glass vials
  • Incubator or water bath
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or MS)

3. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of Molecule X in DMSO (e.g., 10 mM).
  • Prepare Working Solutions: Dilute the stock solution into each of the pre-warmed (e.g., 37°C) buffer solutions to a final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.5%) to minimize its effect on stability.
  • Initial Time Point (T=0): Immediately after preparing the working solutions, take an aliquot from each buffer condition and analyze it by HPLC to determine the initial concentration. This serves as the 100% reference.
  • Incubation: Incubate the remaining working solutions at the desired temperature (e.g., 37°C). Protect from light if the compound is known to be light-sensitive.
  • Time Points: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw aliquots from each buffer condition.
  • Sample Analysis: Analyze the aliquots by HPLC. The percentage of Molecule X remaining is calculated by comparing the peak area at each time point to the peak area at T=0.
  • Data Analysis: Plot the percentage of Molecule X remaining versus time for each buffer condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute Stock to 10 µM in Pre-warmed Buffers stock->working t0 T=0 Sample (Immediate Analysis) working->t0 incubate Incubate at 37°C working->incubate hplc HPLC Analysis (Quantify Peak Area) t0->hplc sampling Sample at Time Points (2, 8, 24, 48h) incubate->sampling sampling->hplc data Calculate % Remaining vs. T=0 hplc->data plot Plot % Remaining vs. Time data->plot

Caption: Workflow for assessing small molecule stability in buffer solutions.

Troubleshooting_Tree cluster_precip Precipitation Issues cluster_loss Concentration Loss (No Degradants) cluster_degrad Degradation Products Observed start Compound Instability Observed precip Precipitation in Buffer? start->precip no_degrad Concentration Loss, No Degradants? start->no_degrad degrad New Peaks in HPLC? start->degrad solubility Exceeds Solubility? precip->solubility Yes ph_pka pH near pKa? solubility->ph_pka sol_action Action: - Lower Concentration - Add Co-solvent - Change pH/Buffer ph_pka->sol_action adsorption Adsorption to Container? no_degrad->adsorption Yes agg Aggregation? adsorption->agg loss_action Action: - Use Low-Binding Tubes - Add Surfactant - Check with DLS agg->loss_action hydrolysis pH-dependent Degradation? degrad->hydrolysis Yes oxidation Oxygen/Light Sensitivity? hydrolysis->oxidation degrad_action Action: - Optimize pH - Protect from Light - De-gas Buffers - Add Antioxidants/Chelators oxidation->degrad_action

Caption: Decision tree for troubleshooting common stability issues.

PK44 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PK44. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of the novel protein kinase XYZ. It binds to the ATP-binding pocket of the kinase, preventing phosphorylation of its downstream substrates. This action leads to the inhibition of the XYZ signaling pathway, which is known to be aberrantly activated in several cancer cell lines.

Q2: What are the known on-target and potential off-target effects of this compound?

The primary on-target effect of this compound is the inhibition of the XYZ kinase, leading to cell cycle arrest and apoptosis in cells dependent on this pathway. However, like many kinase inhibitors, this compound may exhibit off-target activities.[1] Kinase profiling studies have shown potential low-level inhibition of other kinases sharing structural similarities in the ATP-binding domain. Researchers should perform cell-based assays to assess the phenotypic consequences of any potential off-target effects in their specific cellular model.

Q3: What is the recommended concentration range for this compound in cellular assays?

The optimal concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. We recommend performing a dose-response experiment to determine the IC50 value for your specific cellular model. As a starting point, a concentration range of 10 nM to 10 µM is often used. High concentrations of small-molecule inhibitors can sometimes lead to off-target effects or cytotoxicity.[2]

Q4: How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cellular experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response to this compound

Possible Cause Recommended Solution
This compound Precipitation Visually inspect the culture media for any precipitate after adding this compound. Prepare a fresh stock solution in high-quality, anhydrous DMSO. When diluting the stock solution into aqueous media, ensure rapid mixing.[3]
Cell Line Resistance The target kinase XYZ may not be a critical driver of proliferation in your chosen cell line. Verify the expression and activation status of XYZ kinase in your cells using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
Incorrect Dosing Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure accurate dilution of the stock solution.
Degraded this compound Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot for each experiment.

Issue 2: High Background Signal or Off-Target Effects

Possible Cause Recommended Solution
High this compound Concentration High concentrations of kinase inhibitors can lead to off-target binding.[2] Lower the concentration of this compound to a range closer to the IC50 value for the on-target effect.
Non-specific Binding Include appropriate controls, such as a structurally related but inactive compound, to differentiate between specific on-target effects and non-specific cellular responses.
Off-Target Kinase Inhibition Perform a kinase inhibitor profiling assay to identify other kinases that may be inhibited by this compound. Use complementary approaches, such as siRNA-mediated knockdown of the target kinase, to confirm that the observed phenotype is due to inhibition of XYZ.

Issue 3: Unexpected Cytotoxicity

Possible Cause Recommended Solution
Concentration Too High High concentrations of small molecules can induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your specific cell line.
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to confirm the solvent is not causing cytotoxicity.
Contamination Biological contamination (e.g., mycoplasma) can cause cell stress and death. Regularly test your cell cultures for contamination.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
XYZ (On-Target) 15
Kinase A2,500
Kinase B>10,000
Kinase C5,800

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeXYZ ExpressionProliferation IC50 (nM)
HCT116Colon CancerHigh25
A549Lung CancerModerate150
MCF7Breast CancerLow>10,000
PANC-1Pancreatic CancerHigh50

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.

  • Treatment: Remove the old medium and add the this compound-containing medium to the cells. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

PK44_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ XYZ Kinase Receptor->XYZ Substrate Downstream Substrate XYZ->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription This compound This compound This compound->XYZ Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HCT116) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment assay Cell Viability Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Inconsistent Results? check_precipitation Check for this compound Precipitation start->check_precipitation Yes check_cell_line Verify Cell Line Sensitivity check_precipitation->check_cell_line No Precipitate solution Problem Solved check_precipitation->solution Precipitate Found (Prepare Fresh) check_dosing Confirm Dosing Accuracy check_cell_line->check_dosing Cell Line is Sensitive check_cell_line->solution Cell Line Resistant (Change Model) check_reagent Test this compound Integrity check_dosing->check_reagent Dosing is Correct check_dosing->solution Incorrect Dosing (Recalculate) check_reagent->solution Degraded Reagent (Use New Aliquot)

References

Technical Support Center: Improving PK44 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of PK44 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for a compound like this compound?

Poor oral bioavailability is often a result of one or more of the following factors:

  • Low Aqueous Solubility: this compound may not dissolve readily in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. A large percentage of new chemical entities exhibit poor aqueous solubility.[1][2]

  • Poor Membrane Permeability: The compound may have difficulty passing through the intestinal wall to enter the bloodstream.[3]

  • First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver (and/or the gut wall) before it reaches systemic circulation, reducing the amount of active drug.[4][5]

  • Efflux by Transporters: this compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.

  • Chemical Instability: The compound could be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.

Q2: How can I determine the primary reason for this compound's low bioavailability?

A systematic approach involving both in vitro and in vivo studies is recommended. Key experiments include:

  • Solubility Assessment: Determine the solubility of this compound in simulated gastric and intestinal fluids.

  • Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability.

  • Metabolic Stability Studies: Incubate this compound with liver microsomes or hepatocytes to evaluate its susceptibility to metabolism.

  • In Vivo Pharmacokinetic (PK) Studies: Compare the plasma concentration-time profiles of this compound after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral administration.

Possible Causes:

  • Inconsistent dosing technique.

  • Variability in food intake among animals (food effect).

  • Formulation not homogenous.

  • Differences in gastric emptying rates.

Troubleshooting Steps:

  • Standardize Dosing Procedure: Ensure consistent gavage technique and volume for all animals. For rodents, gastric intubation with a polypropylene tubing can be more precise than a feeding needle.

  • Control for Food Intake: Fast animals overnight before dosing, as food can significantly impact drug absorption.

  • Ensure Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each dose. Consider preparing a fresh formulation for each experiment.

  • Increase Animal Numbers: Using a larger number of animals per time point, especially at earlier time points, can help to account for individual variability.

Issue 2: this compound shows good in vitro permeability but poor in vivo absorption.

Possible Causes:

  • Extensive first-pass metabolism.

  • Poor in vivo solubility and dissolution.

  • Efflux transporter activity.

  • Degradation in the GI tract.

Troubleshooting Steps:

  • Investigate First-Pass Metabolism: Conduct a PK study in bile-duct cannulated rats to differentiate between hepatic and intestinal metabolism.

  • Improve In Vivo Solubilization: Consider formulation strategies that enhance solubility in the GI tract, such as lipid-based formulations or solid dispersions.

  • Assess Efflux Transporter Involvement: Co-administer this compound with a known P-glycoprotein inhibitor (e.g., verapamil) in an in vivo study to see if bioavailability increases.

  • Evaluate GI Stability: Assess the stability of this compound in simulated gastric and intestinal fluids that contain relevant enzymes.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg dose)

Route of AdministrationCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)t1/2 (hr)Absolute Bioavailability (%)
Intravenous (IV)1250 ± 1500.082500 ± 3002.5 ± 0.3100
Oral (PO) in Saline75 ± 251.0375 ± 902.8 ± 0.515
PO in SEDDS350 ± 700.51500 ± 2502.6 ± 0.460

*Data are presented as mean ± standard deviation (n=5). *SEDDS: Self-Emulsifying Drug Delivery System.

Table 2: Summary of Formulation Strategies to Enhance this compound Bioavailability

Formulation StrategyPrinciplePotential AdvantagesKey Considerations
Micronization/Nanosizing Increases surface area for dissolution.Applicable to crystalline drugs; established manufacturing processes.May not be sufficient for very poorly soluble compounds.
Solid Dispersions Disperses the drug in a carrier matrix in an amorphous form to enhance solubility.Significant solubility enhancement; potential for supersaturation.Physical stability of the amorphous state; selection of appropriate carrier.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in lipidic excipients, which can form emulsions in the GI tract.Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.Potential for GI side effects with high surfactant concentrations; careful selection of excipients is required.
Cyclodextrin Complexation Forms inclusion complexes with the drug molecule, increasing its solubility.High solubility enhancement; can protect the drug from degradation.Stoichiometry of the complex; potential for renal toxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

  • This compound

  • Vehicle for IV and PO administration (e.g., saline, 5% DMSO/95% PEG400)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats for at least 3 days before the study.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Dosing:

    • IV Group (n=5): Administer this compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=5): Administer this compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous or jugular vein at pre-dose and at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software like Phoenix WinNonlin.

  • Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To develop a SEDDS formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture in a water bath at 40°C to ensure homogeneity.

    • Add this compound to the mixture and vortex until a clear solution is obtained.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to compare the release of this compound from the SEDDS formulation versus an unformulated drug.

Visualizations

G cluster_0 Oral Administration Workflow cluster_1 Potential Bioavailability Barriers start Administer this compound Orally gut Transit through GI Tract start->gut dissolution Dissolution in GI Fluids gut->dissolution absorption Absorption across Intestinal Wall dissolution->absorption solubility_issue Low Solubility dissolution->solubility_issue Barrier portal_vein Enters Portal Vein absorption->portal_vein permeability_issue Poor Permeability absorption->permeability_issue Barrier efflux_issue P-gp Efflux absorption->efflux_issue Barrier liver First-Pass Metabolism in Liver portal_vein->liver systemic_circulation Reaches Systemic Circulation liver->systemic_circulation metabolism_issue High Metabolism liver->metabolism_issue Barrier

Caption: Workflow of oral drug administration and key bioavailability barriers.

G cluster_input Input cluster_strategies Formulation Strategies cluster_output Outcome This compound This compound (Poorly Soluble) micronization Micronization/ Nanosizing This compound->micronization Increases Surface Area solid_dispersion Solid Dispersion This compound->solid_dispersion Creates Amorphous Form sedds Lipid-Based (SEDDS) This compound->sedds Solubilizes in Lipids complexation Cyclodextrin Complexation This compound->complexation Forms Soluble Complex improved_this compound This compound with Improved Bioavailability micronization->improved_this compound solid_dispersion->improved_this compound sedds->improved_this compound complexation->improved_this compound

Caption: Strategies to improve the bioavailability of a poorly soluble compound like this compound.

References

Technical Support Center: Minimizing PK44 Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain specific information regarding a molecule designated "PK44." The following technical support guide has been constructed based on general principles of in vivo small molecule inhibitor development and common challenges encountered by researchers. For the purposes of this guide, "this compound" is treated as a hypothetical kinase inhibitor. The troubleshooting advice and protocols provided are based on established methodologies in preclinical pharmacology.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity (e.g., significant weight loss, lethargy) at doses of this compound that were predicted to be safe based on in vitro data. What could be the cause?

A1: Several factors could contribute to this discrepancy. Firstly, ensure that the toxicity is not due to the vehicle used for formulation. Always include a vehicle-only control group in your studies to rule out excipient-related toxicity.[1] Secondly, this compound might have off-target effects that were not identified during in vitro screening. Consider conducting a broad panel in vitro kinase profiling to identify potential off-target activities.[1] Finally, the metabolite of this compound, rather than the parent compound, could be causing the toxicity.

Q2: Our in vivo efficacy data for this compound shows high variability between animals in the same dose group. How can we address this?

A2: High inter-animal variability can stem from inconsistencies in dosing or differences in drug metabolism.[1] Ensure precise and consistent administration techniques, such as using calibrated oral gavage needles and consistent injection volumes.[1] To investigate variability in drug metabolism, a pilot pharmacokinetic (PK) study to assess drug absorption and clearance in a small group of animals is recommended.[1]

Q3: this compound demonstrates potent in vitro activity but lacks in vivo efficacy. What troubleshooting steps should we take?

A3: A common reason for this disconnect is poor pharmacokinetic properties. It is crucial to determine if the compound is reaching its intended target in vivo at sufficient concentrations. Conduct a pharmacokinetic (PK) study to analyze the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Concurrently, a pharmacodynamic (PD) study should be performed to confirm target engagement at the administered dose by measuring a relevant biomarker in tissue samples.

Q4: How do we determine a safe and effective starting dose for our in vivo efficacy studies with this compound?

A4: The initial step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be administered without causing unacceptable toxicity. The starting dose for an MTD study is often extrapolated from in vitro IC50 or EC50 values, typically aiming for a plasma concentration several-fold higher than the in vitro effective concentration.

Troubleshooting Guides

Issue 1: Unexpected In Vivo Toxicity
Potential Cause Troubleshooting Step Recommended Action
Vehicle Toxicity Include a vehicle-only control group.If toxicity is observed in the vehicle group, a different, less toxic formulation needs to be developed.
Off-Target Effects Perform in vitro kinase profiling.A broad kinase panel can identify unintended targets of this compound, which may be responsible for the observed toxicity.
Metabolite Toxicity Conduct metabolite identification studies.If a metabolite is identified as the toxic agent, medicinal chemistry efforts may be required to modify the this compound structure to prevent the formation of this metabolite.
Compound Precipitation Visually inspect the dosing solution.Ensure the compound is fully dissolved before administration. If precipitation occurs, reformulation is necessary.
Issue 2: Lack of In Vivo Efficacy
Potential Cause Troubleshooting Step Recommended Action
Poor Bioavailability Conduct a pharmacokinetic (PK) study.Analyze plasma and tissue concentrations of this compound over time to determine its ADME profile.
Rapid Clearance Analyze PK data for half-life.If the compound is cleared too quickly, it may not reach therapeutic concentrations. Consider alternative dosing regimens or formulation strategies.
Lack of Target Engagement Perform a pharmacodynamic (PD) study.Measure a biomarker of target inhibition in relevant tissues to confirm that this compound is engaging its intended target at the administered dose.
Inappropriate Animal Model Review the literature for relevant models.Ensure the chosen animal model is appropriate for the disease being studied and that the target of this compound is relevant in that model.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.

  • Group Allocation: Randomize animals into a vehicle control group and at least three dose-level groups of this compound.

  • Dose Selection: The starting dose can be extrapolated from in vitro data. Subsequent doses should be escalated in a stepwise manner.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.

Hypothetical MTD Data for this compound:

Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle+2.5None
10+1.8None
30-5.2Mild lethargy in 1/5 animals
60-15.8Significant lethargy, ruffled fur in 4/5 animals

Based on this hypothetical data, the MTD for this compound might be estimated to be around 30 mg/kg.

In Vivo Efficacy Study with Pharmacodynamic (PD) Analysis

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model and correlate it with target engagement.

Methodology:

  • Animal Model: Use an appropriate tumor-bearing mouse model (e.g., human tumor cell line xenograft).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize animals into a vehicle control group and several dose levels of this compound below the MTD.

  • Treatment: Begin dosing according to the selected schedule. Monitor tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Analysis: A separate "satellite" group of tumor-bearing animals can be treated with a single dose of this compound. At various time points after dosing, collect tumor tissue to measure a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).

Hypothetical Efficacy and PD Data for this compound:

Treatment Group (mg/kg)Mean Tumor Growth Inhibition (%)Mean Inhibition of p-Target (%) at 4h
Vehicle00
103545
256885

This hypothetical data suggests a dose-dependent anti-tumor effect of this compound that correlates with the inhibition of its target.

Visualizations

PK44_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates This compound This compound This compound->Target_Kinase Inhibits Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Proliferation_Survival Proliferation & Survival Downstream_Effector->Proliferation_Survival Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow In_Vitro_Potency In Vitro Potency Assay (IC50) MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro_Potency->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study In Vivo Efficacy Study MTD_Study->Efficacy_Study PK_Study->Efficacy_Study PD_Study Pharmacodynamic (PD) Study Efficacy_Study->PD_Study Decision Go/No-Go Decision PD_Study->Decision

Caption: Experimental workflow for in vivo testing of this compound.

Troubleshooting_Logic Problem Unexpected Toxicity or Lack of Efficacy Check_Vehicle Vehicle Toxicity? Problem->Check_Vehicle Reformulate Reformulate Vehicle Check_Vehicle->Reformulate Yes Check_PK Adequate Exposure? Check_Vehicle->Check_PK No PK_Study Conduct PK Study Check_PK->PK_Study No Check_PD Target Engagement? Check_PK->Check_PD Yes PK_Study->Check_PD PD_Study Conduct PD Study Check_PD->PD_Study No Check_Off_Target Off-Target Effects? Check_PD->Check_Off_Target Yes PD_Study->Check_Off_Target Kinase_Panel Run Kinase Panel Check_Off_Target->Kinase_Panel Yes Solution Optimize Dose/Schedule or Re-engineer Compound Check_Off_Target->Solution No Kinase_Panel->Solution

References

Technical Support Center: PK44 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for the kinase inhibitor PK44.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor. It functions by binding to the ATP-binding pocket of its target kinase, preventing the phosphorylation of substrate proteins. This inhibition disrupts downstream signaling pathways that are dependent on the kinase's activity. The precise cellular consequences, such as cell cycle arrest or apoptosis, are dependent on the specific kinase being targeted and the cellular context.

Q2: What is the recommended starting concentration range for a this compound dose-response experiment?

A2: For initial experiments, a wide concentration range is recommended to ensure the entire sigmoidal curve is captured.[1] A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM. The optimal range may need to be adjusted based on the initial results and the potency of this compound against the specific target.

Q3: How should I prepare the stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in 100% DMSO and vortex thoroughly to ensure complete dissolution. It is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final DMSO concentration in the assay?

A4: The final DMSO concentration should be kept consistent across all wells of your assay plate and should not exceed a level that impacts the activity of the kinase or the health of the cells.[2] A final DMSO concentration of less than 0.5% is generally well-tolerated in most cell-based and biochemical assays.

Troubleshooting Guides

This section addresses common issues encountered during this compound dose-response experiments.

Problem 1: I am not observing a clear sigmoidal dose-response curve.

A shallow or irregular curve can result from several factors.[1]

Potential Cause Troubleshooting Step
Compound Solubility This compound may be precipitating in the aqueous assay buffer. Visually inspect the wells for any signs of precipitation. Consider lowering the highest concentration of this compound or adding a solubilizing agent if compatible with your assay.
Inappropriate Concentration Range The selected concentration range may be too narrow or not centered around the IC50.[1] Perform a broader range of dilutions in your next experiment to capture the top and bottom plateaus of the curve.[1]
Assay Variability Inconsistent pipetting, especially during serial dilutions, can introduce significant error. Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider using automated liquid handlers for improved precision.
Cell Health For cell-based assays, ensure that the cells are healthy, within a low passage number, and free from contamination. Unhealthy cells can respond inconsistently to treatment.

Problem 2: The observed potency (IC50) of this compound is weaker than expected.

If this compound appears less potent than anticipated, consider the following factors.

Potential Cause Troubleshooting Step
High ATP Concentration (Biochemical Assays) Since this compound is an ATP-competitive inhibitor, its apparent IC50 is highly dependent on the ATP concentration in the assay. A high ATP concentration will require a higher concentration of this compound to achieve 50% inhibition. Consider performing the assay at the Km of ATP for the target kinase to get a more accurate measure of potency.
High Cell Seeding Density (Cell-Based Assays) A high cell density can lead to a weaker apparent potency. Optimize the cell seeding density to ensure that the cells are in a logarithmic growth phase throughout the experiment.
Compound Instability This compound may be unstable under the specific experimental conditions (e.g., pH, temperature, light exposure). Minimize the exposure of the compound to harsh conditions and consider assessing its stability in your assay medium over the time course of the experiment.
Incorrect Data Normalization Ensure that you are normalizing your data correctly to the positive (no inhibitor) and negative (no kinase activity or maximum cell death) controls.

Problem 3: The dose-response curve shows high variability between replicate experiments.

Potential Cause Troubleshooting Step
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. Avoid using the outer wells for experimental samples; instead, fill them with media or buffer.
Inconsistent Incubation Times Ensure that the incubation times for all plates and all experiments are kept consistent.
Reagent Variability Use the same batch of reagents, including media, serum, and assay components, for all experiments that will be compared.
Biological Variability If using primary cells or cell lines that are known to be heterogeneous, expect some level of biological variability. Increase the number of biological replicates to improve statistical power.

Experimental Protocols

Standard Biochemical Kinase Assay Protocol

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound.

  • Prepare Reagents :

    • Kinase Reaction Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically. Dilute to the desired final concentration in Kinase Reaction Buffer. A common starting point is the Km of ATP for the target kinase.

    • Substrate Solution: Prepare the kinase substrate in Kinase Reaction Buffer.

    • This compound Dilution Series: Perform a serial dilution of this compound in 100% DMSO, and then dilute into Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure :

    • Add the kinase to all wells of a microplate, except for the negative control wells.

    • Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate solution to all wells.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase. Ensure the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity using a suitable method, such as luminescence (e.g., ADP-Glo), fluorescence, or radioactivity.

  • Data Analysis :

    • Subtract the background signal (no kinase control) from all data points.

    • Normalize the data to the positive control (vehicle-treated, 100% activity) and negative control (no kinase, 0% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cell-Based Proliferation Assay Protocol

This protocol describes a common method for assessing the effect of this compound on cell viability.

  • Cell Culture :

    • Culture the cells of interest in their recommended growth medium. Ensure the cells are healthy and in the logarithmic growth phase.

  • Assay Procedure :

    • Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the this compound dilutions or vehicle control.

    • Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).

    • Assess cell viability using a suitable reagent (e.g., resazurin, CellTiter-Glo).

  • Data Analysis :

    • Subtract the background signal (media only) from all data points.

    • Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).

    • Plot the percent viability versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PK44_stock Prepare this compound Stock (10 mM in DMSO) Serial_dilution Create Serial Dilutions of this compound PK44_stock->Serial_dilution Add_compound Add this compound Dilutions to Cells Serial_dilution->Add_compound Cell_plating Plate Cells in 96-well Plate Cell_plating->Add_compound Incubate Incubate for 72 hours Add_compound->Incubate Viability_assay Perform Cell Viability Assay Incubate->Viability_assay Read_plate Read Plate on Plate Reader Viability_assay->Read_plate Data_analysis Analyze Data and Determine GI50 Read_plate->Data_analysis

Caption: Workflow for a cell-based dose-response experiment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Substrate TargetKinase->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream This compound This compound This compound->TargetKinase Inhibits Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_logic Start No Sigmoidal Curve Check_Solubility Check for Precipitation Start->Check_Solubility Adjust_Concentration Adjust Concentration Range Start->Adjust_Concentration Check_Pipetting Review Pipetting Technique Start->Check_Pipetting Solubility_Issue Solubility Issue Check_Solubility->Solubility_Issue Precipitate Observed Range_Issue Concentration Range Issue Adjust_Concentration->Range_Issue Curve Incomplete Technique_Issue Pipetting Error Check_Pipetting->Technique_Issue High Replicate Variability

Caption: Troubleshooting logic for an absent dose-response curve.

References

Technical Support Center: Addressing Formulation and Experimental Challenges in CD44-Targeted Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "PK44" did not yield specific information on a research compound with that designation. However, extensive results were found for "CD44," a widely researched cell-surface glycoprotein involved in various signaling pathways critical to cancer progression and other diseases.[1][2] This guide has been developed based on the strong possibility that "CD44" was the intended topic of inquiry. The following troubleshooting guides and FAQs address common challenges encountered when working with agents targeting CD44.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CD44-targeted therapies?

A1: CD44 is a transmembrane glycoprotein that acts as a major receptor for hyaluronic acid and other extracellular matrix components. Its engagement can activate several downstream signaling pathways that promote cell survival, proliferation, migration, and resistance to therapy.[1][2] Key pathways modulated by CD44 include the PI3K/AKT and MAPK/ERK pathways, which are crucial for protecting cells from apoptosis.[1]

Q2: Why am I observing high variability in my cell-based assays with an anti-CD44 agent?

A2: High variability can stem from several factors. One common issue is inconsistent expression levels of CD44 across different cell lines or even within the same cell population. It is also known that CD44 signaling can be multifaceted and dependent on the specific CD44 isoform expressed, the ligand it binds to, and interactions with other cell surface receptors. Ensure you are using a well-characterized cell line with stable CD44 expression.

Q3: My anti-CD44 therapeutic appears to lose efficacy over time in solution. What could be the cause?

A3: Loss of efficacy often points to stability issues. Like many protein-based therapeutics, anti-CD44 agents can be susceptible to degradation, aggregation, or improper folding if not stored under optimal conditions. Refer to the troubleshooting guide below for specific advice on addressing solubility and stability.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Anti-CD44 Agent

Researchers frequently encounter difficulties in fully dissolving lyophilized powders of protein-based therapeutics. This can lead to inaccurate concentrations and reduced efficacy in experiments.

ParameterRecommendationRationale
Reconstitution Solvent Use recommended sterile, purified water or a specific buffer (e.g., PBS, pH 7.4).The wrong solvent can alter the pH and ionic strength, leading to precipitation.
Temperature Reconstitute on ice or at 2-8°C.Minimizes the risk of protein degradation and aggregation.
Mixing Technique Gently swirl or invert the vial. Avoid vigorous shaking or vortexing.Vigorous agitation can cause protein denaturation and aggregation.
Concentration Do not reconstitute to a concentration higher than recommended.Highly concentrated protein solutions are more prone to aggregation.
Issue 2: Formation of Aggregates in Solution

Protein aggregation is a common problem that can lead to loss of activity and potential immunogenicity.

ParameterTroubleshooting StepExpected Outcome
Storage Buffer Ensure the buffer contains appropriate excipients (e.g., polysorbate 20/80, sucrose, or trehalose).Excipients help to stabilize the protein and prevent aggregation.
pH of Solution Verify that the buffer pH is at the optimal level for the specific agent (typically between 6.0 and 7.5).Deviations from the optimal pH can expose hydrophobic regions, leading to aggregation.
Freeze-Thaw Cycles Aliquot the reconstituted agent into single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can induce stress on the protein structure, causing aggregation.
Detection Use Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to quantify aggregate levels.Provides quantitative data on the extent of the aggregation problem.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol details how to assess the effect of a CD44 inhibitor on the downstream PI3K/AKT signaling pathway.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the anti-CD44 agent at various concentrations for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways

CD44_Signaling cluster_0 CD44-Mediated Signaling CD44 CD44 PI3K PI3K CD44->PI3K MAPK MAPK/ERK CD44->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Cell Survival & Proliferation MAPK->Survival

Caption: CD44 signaling activates PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow

Western_Blot_Workflow A Cell Treatment with anti-CD44 Agent B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting with p-AKT/AKT Antibodies E->F G Signal Detection F->G

Caption: Workflow for Western blot analysis of AKT phosphorylation.

References

Technical Support Center: Interpreting Unexpected Results with PK44

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PK44, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), with a reported IC50 value of 15.8 nM.[1] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides. A key function of DPP-IV is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and regulating blood glucose levels.[2][3][4] By inhibiting DPP-IV, this compound increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.[5]

Q2: I'm observing a weaker than expected inhibition of DPP-IV activity in my in vitro assay. What are the potential causes?

Several factors could contribute to a weaker-than-expected inhibitory effect. These can be broadly categorized as issues with the compound, the assay conditions, or the enzyme itself. Common causes include inaccurate compound concentration due to solubility issues, degradation of the compound, suboptimal assay buffer pH or temperature, or reduced enzyme activity. A detailed troubleshooting guide for this issue is provided below.

Q3: My results show significant cell death at concentrations where I expect to see specific DPP-IV inhibition. Is this expected?

While potent DPP-IV inhibition is the primary function of this compound, off-target effects can lead to cellular toxicity. This could be due to interactions with other members of the dipeptidyl peptidase family, such as DPP-8 or DPP-9, or other unrelated proteins. It is crucial to perform dose-response experiments to determine the therapeutic window for this compound in your specific cell model and to include appropriate controls to distinguish between on-target and off-target toxicity.

Q4: I am not observing the expected downstream effects of DPP-IV inhibition (e.g., increased insulin secretion) in my cell-based assay, even with confirmed DPP-IV inhibition. What could be the reason?

The signaling pathway downstream of DPP-IV inhibition is complex and can be influenced by various factors within a cellular context. The lack of an expected physiological response despite enzyme inhibition could be due to:

  • Cell type-specific machinery: The necessary receptors (e.g., GLP-1R) or downstream signaling components may not be present or functional in your chosen cell line.

  • Compensatory mechanisms: Cells may activate alternative pathways to counteract the effects of DPP-IV inhibition.

  • Experimental conditions: The glucose concentration in your media, cell density, or incubation time may not be optimal to observe the desired effect.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value (Weaker Inhibition)
Potential Cause Troubleshooting Steps
Compound Insolubility - Visually inspect the stock solution and final assay dilutions for any precipitation. - Prepare a fresh stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells. - Test the solubility of this compound in the assay buffer.
Compound Degradation - Prepare fresh dilutions of this compound from a new stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock upon first use. - Store the compound as recommended by the manufacturer, protected from light and moisture.
Suboptimal Assay Conditions - Verify the pH of the assay buffer is within the optimal range for DPP-IV activity (typically pH 7.5-8.0). - Ensure the assay is performed at the recommended temperature (e.g., 37°C). - Confirm that the substrate concentration is appropriate. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.
Enzyme Instability - Use a fresh aliquot of recombinant DPP-IV enzyme. Avoid repeated freeze-thaw cycles. - Include a positive control inhibitor with a known IC50 (e.g., Sitagliptin) in every assay to validate enzyme activity and assay performance.
Assay Interference - Test for this compound interference with the detection method (e.g., fluorescence quenching or enhancement) by running a control without the enzyme.
Issue 2: Unexpected Cellular Phenotype (e.g., Toxicity, Lack of Efficacy)
Potential Cause Troubleshooting Steps
Off-Target Effects - Perform a dose-response curve to identify a concentration range that provides DPP-IV inhibition without significant toxicity. - Use a structurally different DPP-IV inhibitor as a control to see if the phenotype is replicated. If not, the effect is likely specific to this compound's chemical structure. - If available, use a cell line that does not express DPP-IV to determine if the observed effect is independent of the primary target.
Cell Line Specificity - Confirm the expression of DPP-IV and the relevant downstream signaling components (e.g., GLP-1 receptor) in your cell line using techniques like Western blot or qPCR. - Consider using a more physiologically relevant cell model known to respond to DPP-IV inhibition.
Experimental Design Flaw - Optimize incubation times. The downstream effects of DPP-IV inhibition may take longer to manifest than direct enzyme inhibition. - Ensure appropriate controls are included, such as a vehicle control (DMSO) and a positive control (e.g., GLP-1 peptide). - Verify that the experimental endpoint is sensitive enough to detect the expected change.

Data Presentation

Table 1: Troubleshooting Summary for In Vitro DPP-IV Inhibition Assays with this compound

Observed Result Expected IC50 (nM) Potential Cause Key Troubleshooting Action
IC50 > 100 nM15.8Compound Insolubility/DegradationPrepare fresh stock and working solutions.
High Variability in Replicates15.8Inconsistent Pipetting/MixingReview pipetting technique and ensure thorough mixing.
No Inhibition Observed15.8Inactive Enzyme or CompoundTest enzyme with a known inhibitor; use a fresh vial of this compound.
Signal Quenching/Enhancement15.8Assay InterferenceRun controls with this compound in the absence of enzyme.

Experimental Protocols

Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC50 value of this compound.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 7.5)

  • This compound

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The final concentration should cover a wide range to determine the full dose-response curve.

    • Dilute the DPP-IV enzyme to the working concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Reaction:

    • Add 25 µL of the serially diluted this compound or control solutions to the wells.

    • Add 50 µL of the diluted DPP-IV enzyme solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution add_inhibitor Add this compound to Plate serial_dilution->add_inhibitor add_enzyme Add DPP-IV Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate read_plate Read Fluorescence add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_inhibition This compound Action cluster_incretin Incretin Pathway cluster_pancreas Pancreatic Response This compound This compound DPPIV DPP-IV This compound->DPPIV GLP1_GIP_active Active GLP-1 & GIP DPPIV->GLP1_GIP_active Inhibition of Inactivation GLP1_GIP_inactive Inactive GLP-1 & GIP DPPIV->GLP1_GIP_inactive Inactivation beta_cells Pancreatic Beta-Cells GLP1_GIP_active->beta_cells Stimulates alpha_cells Pancreatic Alpha-Cells GLP1_GIP_active->alpha_cells Inhibits insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon

Caption: Simplified signaling pathway of this compound action.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions unexpected_result Unexpected Result Observed compound_issue Compound Issue (Solubility, Degradation) unexpected_result->compound_issue assay_issue Assay Condition Issue (pH, Temp, Substrate) unexpected_result->assay_issue enzyme_issue Enzyme Issue (Inactivity) unexpected_result->enzyme_issue off_target Off-Target Effect unexpected_result->off_target check_compound Verify Compound Integrity (Fresh Stock, Solubility Test) compound_issue->check_compound optimize_assay Optimize Assay Conditions (Validate Buffer, Controls) assay_issue->optimize_assay validate_enzyme Validate Enzyme Activity (Positive Control) enzyme_issue->validate_enzyme dose_response Perform Dose-Response & Selectivity Profiling off_target->dose_response

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: PK44 in Hematopoietic Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PK44+ cells, a key population in the study of hematopoietic stem cell (HSC) emergence.

Frequently Asked Questions (FAQs)

Q1: What does "this compound" signify in the context of hematopoietic research?

A1: this compound refers to a specific immunophenotype used to identify and enrich for Hemogenic Endothelial Cells (HECs), which are the precursors to HSCs. This designation represents a cell population that is CD41⁻CD43⁻CD45⁻CD31⁺CD201⁺KIT⁺CD44⁺.[1][2] These cells are critical for studying the endothelial-to-hematopoietic transition (EHT), a fundamental process in developmental hematology.

Q2: What are the primary applications of isolating this compound+ cells?

A2: Isolating this compound+ cells is primarily for:

  • Studying the molecular mechanisms of HSC generation.

  • Identifying signaling pathways that regulate the EHT process.[1][3]

  • In vitro and ex vivo modeling of hematopoiesis.

  • Transcriptomic and functional analyses at the single-cell level to understand the evolution of endothelial cells to HSCs.[2]

Q3: What are the key signaling pathways involved in the regulation of this compound+ HECs?

A3: The development and function of HECs, including the this compound+ population, are orchestrated by multiple signaling pathways. These include, but are not limited to, the Wnt, BMP, Notch, Sonic Hedgehog (SHH), KIT, Mitogen-Activated Protein Kinase (MAPK), and mechanistic Target of Rapamycin (mTOR) signaling pathways. The interplay of these pathways is crucial for the proper progression of the EHT.

Below is a simplified representation of the major signaling inputs influencing HEC fate.

cluster_signals Signaling Pathways cluster_hec Hemogenic Endothelial Cell (this compound+) cluster_outcome Cellular Fate Wnt Wnt HEC HEC (this compound+) Wnt->HEC BMP BMP RUNX1 RUNX1 BMP->RUNX1 GATA2 GATA2 BMP->GATA2 Notch Notch Notch->HEC SHH SHH SHH->HEC KIT_ligand KIT Ligand (SCF) KIT_ligand->HEC activates KIT receptor HSC Hematopoietic Stem Cell (HSC) HEC->HSC Endothelial-to-Hematopoietic Transition (EHT) RUNX1->HSC GATA2->HSC

Caption: Key signaling pathways regulating Hemogenic Endothelial Cell (HEC) fate.

Troubleshooting Guides

Issue 1: Low Yield or Purity of this compound+ Cells After FACS Sorting

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Antibody Titration Perform titration experiments for each antibody in the panel (CD41, CD43, CD45, CD31, CD201, KIT, CD44) to determine the optimal concentration that provides the best signal-to-noise ratio.
High Cell Death During Dissociation Minimize the duration of enzymatic dissociation of the aorta-gonad-mesonephros (AGM) region. Use gentle dissociation methods and keep cells on ice whenever possible. Consider adding a viability dye to exclude dead cells from the sort.
Incorrect Gating Strategy Ensure a stringent gating strategy. Start with forward and side scatter to gate on single, viable cells. Then, sequentially gate out the negative markers (CD41, CD43, CD45) before gating on the positive markers (CD31, CD201, KIT, CD44).
Low Abundance of Target Population The this compound+ population is rare. Ensure you are using embryos at the correct developmental stage (E10.0-E11.0) for optimal HEC numbers. Pooling AGM regions from multiple embryos may be necessary.

Experimental Workflow for FACS Isolation of this compound+ Cells

A Dissect AGM Region (E10.0-E11.0 Embryos) B Enzymatic Dissociation into Single-Cell Suspension A->B C Antibody Staining Cocktail (CD41, CD43, CD45, CD31, CD201, KIT, CD44) B->C D FACS Analysis & Sorting C->D E Gate on Single, Viable Cells D->E Step 1 F Gate out CD41- CD43- CD45- E->F Step 2 G Gate on CD31+ F->G Step 3 H Gate on CD201+ KIT+ CD44+ G->H Step 4 I Collect this compound+ Population H->I

Caption: Workflow for the isolation of this compound+ Hemogenic Endothelial Cells.

Issue 2: Variability in In Vitro Hematopoietic Differentiation from this compound+ Cells

Possible Causes & Solutions

CauseRecommended Action
Stromal Cell Line Quality The quality and confluency of the stromal cell line (e.g., OP9) used for co-culture are critical. Ensure the stromal cells are healthy, not overgrown, and consistently passaged.
Cytokine and Media Composition The concentration and bioactivity of cytokines (e.g., SCF, IL-3) are crucial for hematopoietic differentiation. Use freshly prepared media and cytokines from a reliable source. Test different lots of serum or use serum-free conditions if variability persists.
Inhibition of Key Pathways Be aware that experimental treatments can significantly impact outcomes. For example, inhibition of ribosome biogenesis with compounds like CX-5461 has been shown to block the generation of HSCs from HECs. This leads to an increase in cells in the G0 phase of the cell cycle.
Heterogeneity within the this compound+ Population The this compound+ population itself is heterogeneous, containing cells with endothelial-biased, hematopoietic-biased, and dual potential. Single-cell culture experiments may be necessary to dissect this functional heterogeneity.

Quantitative Impact of Ribosome Biogenesis Inhibition on Cell Cycle

Treatment Group% Cells in G0 Phase% Cells in S/G2/M Phase
ControlBaselineBaseline
CX-5461 (48h)Marked IncreaseCorresponding Decrease
Data derived from studies on HECs treated with CX-5461.

Key Experimental Protocols

Ex Vivo Explant Culture System

This protocol is used to culture the caudal half of mouse embryos to study HSC generation.

  • Embryo Stage: E9.5.

  • Dissection: Isolate the caudal half region from E9.5 embryos.

  • Culture Medium: IMDM (Iscove's Modified Dulbecco's Medium) supplemented with 20% fetal bovine serum (FBS).

  • Experimental Conditions: Culture in the presence or absence of specific inhibitors (e.g., 100 nM CX-5461 to inhibit ribosome biogenesis) to assess their impact on HSC generation.

  • Analysis: After the culture period, the explants are dissociated, and the resulting cells are analyzed by flow cytometry for hematopoietic markers or used in transplantation assays.

Colony-Forming Unit-Culture (CFU-C) Assay

This assay measures the number of hematopoietic progenitors in a given cell population.

  • Cell Source: Sorted this compound+ cells or cells derived from explant cultures.

  • Medium: Methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., erythroid, myeloid).

  • Plating: Plate a known number of cells into the methylcellulose medium.

  • Incubation: Culture for 7-14 days in a humidified incubator.

  • Analysis: Count the number and type of colonies formed under a microscope. The results are typically expressed as the number of hematopoietic progenitors per embryo equivalent.

In Vivo Transplantation Assay

This is the gold-standard functional assay to confirm the presence of long-term repopulating HSCs.

  • Cell Source: Progenies of cultured this compound+ cells.

  • Recipients: Irradiated adult recipient mice (to ablate their native hematopoietic system).

  • Transplantation: Inject the cells intravenously into the recipient mice.

  • Analysis: Monitor the peripheral blood of the recipient mice for donor-derived chimerism at regular intervals (e.g., 4, 8, 12, 16 weeks post-transplantation). A sustained, multi-lineage chimerism indicates the presence of functional HSCs in the initial transplant.

References

Validation & Comparative

Comparative Efficacy Analysis: PK44 versus Sitagliptin for DPP-IV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two dipeptidyl peptidase-IV (DPP-IV) inhibitors: PK44 and the established drug, sitagliptin. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Both this compound and sitagliptin are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis. By inhibiting DPP-IV, these compounds prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making DPP-IV a key target for the management of type 2 diabetes. While sitagliptin is a well-established therapeutic agent, this compound is a potent inhibitor identified in preclinical studies. This guide aims to provide a comparative overview of their efficacy based on currently available data.

Data Presentation

The following tables summarize the quantitative data for this compound and sitagliptin, focusing on their in vitro inhibitory activity against DPP-IV.

Table 1: In Vitro DPP-IV Inhibition

CompoundIC50 (nM)SelectivitySource
This compound phosphate15.8>1000-fold for DPP-IV over DPP-8 and DPP-9Tozer et al., 2010
Sitagliptin~18-19>2600-fold for DPP-IV over other proline specific peptidasesMultiple sources

Note: A direct head-to-head comparative study of this compound and sitagliptin under the same experimental conditions has not been identified in the public domain. The data presented is compiled from separate studies.

In Vivo Efficacy

Sitagliptin: The in vivo efficacy of sitagliptin is well-documented in numerous preclinical and clinical studies. It has been shown to effectively lower blood glucose levels and improve glycemic control in various animal models and in patients with type 2 diabetes.

Due to the limited availability of detailed in vivo data for this compound, a direct quantitative comparison of its in vivo efficacy with sitagliptin is not feasible at this time.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-IV.

1. Principle: The assay measures the activity of DPP-IV by monitoring the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of the substrate by DPP-IV releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of this reaction.

2. Materials:

  • Recombinant human DPP-IV enzyme
  • DPP-IV substrate: Gly-Pro-AMC
  • Assay Buffer (e.g., Tris-HCl, pH 7.5)
  • Test compounds (this compound, sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well black microplate
  • Fluorescence microplate reader

3. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • Add a fixed amount of recombinant human DPP-IV to each well of the microplate.
  • Add the diluted test compounds to the respective wells. Include wells with solvent only as a positive control (100% enzyme activity) and wells with a known DPP-IV inhibitor as a reference.
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme binding.
  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a set period.
  • Calculate the rate of reaction for each well.
  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.
  • Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a standard procedure to assess the effect of a compound on glucose tolerance in a mouse model.

1. Principle: The OGTT measures the ability of an organism to clear a glucose load from the bloodstream. Improved glucose tolerance, indicated by a lower and faster return to baseline blood glucose levels after a glucose challenge, suggests enhanced insulin sensitivity or secretion.

2. Materials:

  • Male C57BL/6 mice (or other appropriate strain)
  • Test compounds (this compound, sitagliptin) formulated for oral administration
  • Glucose solution (e.g., 2 g/kg body weight)
  • Blood glucose meter and test strips
  • Oral gavage needles

3. Procedure:

  • Fast the mice overnight (typically 12-16 hours) with free access to water.
  • Record the baseline blood glucose level (t=0) from a tail snip.
  • Administer the test compound or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
  • Administer the glucose solution orally via gavage.
  • Measure blood glucose levels at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
  • Plot the blood glucose concentration over time for each treatment group.
  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

Mandatory Visualization

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas act on DPP_IV DPP-IV Enzyme Incretins->DPP_IV substrate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins degrades Inhibitors This compound or Sitagliptin Inhibitors->DPP_IV inhibit

Caption: DPP-IV Signaling Pathway and Point of Inhibition.

In_Vitro_DPPIV_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Dispense_Enzyme Dispense DPP-IV Enzyme into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitors Add Serial Dilutions of Inhibitors Dispense_Enzyme->Add_Inhibitors Incubate Incubate for Inhibitor Binding Add_Inhibitors->Incubate Add_Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro DPP-IV Inhibition Assay Workflow.

In_Vivo_OGTT_Workflow Start Start Fast_Mice Overnight Fasting of Mice Start->Fast_Mice Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fast_Mice->Baseline_Glucose Administer_Compound Oral Administration of This compound, Sitagliptin, or Vehicle Baseline_Glucose->Administer_Compound Glucose_Challenge Oral Glucose Challenge (2 g/kg) Administer_Compound->Glucose_Challenge Measure_Glucose_Series Measure Blood Glucose at t=15, 30, 60, 90, 120 min Glucose_Challenge->Measure_Glucose_Series Plot_Data Plot Glucose vs. Time and Calculate AUC Measure_Glucose_Series->Plot_Data Compare_Efficacy Compare Efficacy (Reduction in Glucose Excursion) Plot_Data->Compare_Efficacy End End Compare_Efficacy->End

Caption: In Vivo Oral Glucose Tolerance Test (OGTT) Workflow.

A Head-to-Head Comparison of DPP-IV Inhibitors: PK44 Versus Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptidyl peptidase-IV (DPP-IV) inhibitors PK44 and vildagliptin. This analysis is supported by experimental data on their inhibitory activity, selectivity, and pharmacokinetic profiles.

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent research compound, and vildagliptin, a clinically approved drug.

Quantitative Comparison of Inhibitory Activity and Selectivity

The in vitro potency and selectivity of this compound and vildagliptin against DPP-IV and other related proteases are summarized below. These data are critical for understanding the specific and off-target effects of these compounds.

ParameterThis compound (Compound 67)Vildagliptin
DPP-IV IC50 15.8 nM[1]4.5 nM[2]
Selectivity
> DPP-8>1000-fold~270-fold (Ki)
> DPP-9>1000-fold~32-fold (Ki)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the typical protocols used to assess the inhibitory activity and selectivity of DPP-IV inhibitors.

In Vitro DPP-IV Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-IV enzyme by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human DPP-IV enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (this compound, vildagliptin) and a positive control

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Add a fixed concentration of the DPP-IV enzyme to each well of the microplate.

    • Add the diluted test compounds or controls to the respective wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Selectivity Profiling Assay

This assay evaluates the inhibitory activity of the compounds against other related proteases, such as DPP-8 and DPP-9, to determine their selectivity.

  • Reagents and Materials:

    • Recombinant human DPP-8 and DPP-9 enzymes

    • Appropriate substrates for DPP-8 and DPP-9

    • Assay buffer

    • Test compounds

    • 96-well microplate

    • Plate reader

  • Procedure:

    • The procedure is similar to the DPP-IV inhibition assay, with the respective enzymes (DPP-8 and DPP-9) and their specific substrates being used.

    • The IC50 values for the inhibition of DPP-8 and DPP-9 are determined for each compound.

    • Selectivity is calculated as the ratio of the IC50 (or Ki) value for the off-target enzyme (e.g., DPP-8 or DPP-9) to the IC50 (or Ki) value for DPP-IV. A higher ratio indicates greater selectivity for DPP-IV.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental processes involved in the study of DPP-IV inhibitors.

cluster_0 DPP-IV Inhibition Pathway Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV Degradation Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulation Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins This compound / Vildagliptin This compound / Vildagliptin This compound / Vildagliptin->DPP-IV Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis

Caption: Mechanism of DPP-IV Inhibition.

cluster_1 Experimental Workflow: DPP-IV Inhibitor Screening A Compound Library (e.g., this compound) B Primary Screening: In vitro DPP-IV Inhibition Assay A->B C Determine IC50 Values B->C D Secondary Screening: Selectivity Assays (DPP-8, DPP-9) C->D E Assess Off-Target Effects D->E F Lead Optimization E->F G In vivo Efficacy and PK/PD Studies F->G

Caption: Workflow for DPP-IV Inhibitor Discovery.

cluster_2 Logical Relationship: Potency and Selectivity Potency High Potency (Low IC50) Efficacy Therapeutic Efficacy Potency->Efficacy Selectivity High Selectivity (>DPP-8/9) Safety Improved Safety Profile Selectivity->Safety Desirable Drug Candidate Desirable Drug Candidate Efficacy->Desirable Drug Candidate Safety->Desirable Drug Candidate

Caption: Relationship between Potency, Selectivity, and Drug Candidacy.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and dosing regimen.

Vildagliptin:

  • Absorption: Rapidly absorbed with an absolute bioavailability of 85%[2].

  • Distribution: Minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces[2].

  • Metabolism: Primarily eliminated through hydrolysis, with the DPP-IV enzyme contributing to the formation of its major metabolite[2]. Cytochrome P450 enzymes are minimally involved.

  • Elimination: Has a terminal half-life of approximately 2-3 hours.

This compound:

  • Published preclinical pharmacokinetic data for this compound is limited. However, related difluoropyrrolidine DPP-IV inhibitors have been reported to possess good pharmacokinetic profiles. Further in vivo studies are required to fully characterize the ADME properties of this compound.

Conclusion

Both this compound and vildagliptin are potent inhibitors of the DPP-IV enzyme. Vildagliptin demonstrates high potency with an IC50 in the low nanomolar range. This compound also shows strong potency, albeit slightly lower than vildagliptin based on the available data. A key differentiator for this compound appears to be its exceptionally high selectivity against DPP-8 and DPP-9, which is over 1000-fold. Vildagliptin also exhibits good selectivity, though to a lesser extent than reported for this compound.

Vildagliptin, as a clinically approved drug, has a well-characterized pharmacokinetic profile that supports its dosing regimen. The development of novel inhibitors like this compound with potentially superior selectivity profiles highlights the ongoing efforts to improve the safety and efficacy of this class of antidiabetic agents. Further preclinical and clinical evaluation of this compound is necessary to fully ascertain its therapeutic potential in comparison to established drugs like vildagliptin.

References

A Head-to-Head Comparison of PK44 with Other Gliptins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of type 2 diabetes therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, have established a significant role. This guide provides a detailed head-to-head comparison of the research compound PK44 with other well-established gliptins, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance data and supporting experimental methodologies.

Mechanism of Action: The Gliptin Class

Gliptins exert their therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, gliptins increase the circulating levels of active incretins. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.[1][2][3][4]

dot

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action cluster_2 Therapeutic Intervention cluster_3 Downstream Effects of DPP-4 Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme substrate for Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to Increased Active Incretins Increased Active Incretins This compound This compound This compound->DPP-4 Enzyme inhibits Other Gliptins Other Gliptins Other Gliptins->DPP-4 Enzyme inhibit Pancreatic Beta-Cells Pancreatic Beta-Cells Increased Active Incretins->Pancreatic Beta-Cells stimulate Pancreatic Alpha-Cells Pancreatic Alpha-Cells Increased Active Incretins->Pancreatic Alpha-Cells inhibit Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta-Cells->Increased Insulin Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic Alpha-Cells->Decreased Glucagon Secretion Decreased Glucagon Secretion->Improved Glycemic Control cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Data Acquisition & Analysis Recombinant Human DPP-4 Recombinant Human DPP-4 Fluorogenic Substrate Fluorogenic Substrate Test Compound (e.g., this compound) Test Compound (e.g., this compound) Assay Buffer Assay Buffer Microplate Wells Well DPP-4 + Substrate + Test Compound Incubation 37°C Microplate Wells->Incubation Fluorescence Reader Fluorescence Reader Incubation->Fluorescence Reader read fluorescence Fluorescence Measurement Fluorescence Measurement Fluorescence Reader->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation data for Fasting Fasting Baseline Blood Sample (t=0) Baseline Blood Sample (t=0) Fasting->Baseline Blood Sample (t=0) Compound Administration Administer this compound or Vehicle Baseline Blood Sample (t=0)->Compound Administration Glucose Challenge Oral Glucose Gavage Compound Administration->Glucose Challenge Blood Sampling t=15 min t=30 min t=60 min t=120 min Glucose Challenge->Blood Sampling Blood Glucose Measurement Blood Glucose Measurement Blood Sampling->Blood Glucose Measurement Data Analysis Calculate Area Under the Curve (AUC) Blood Glucose Measurement->Data Analysis

References

Validating PK44: A Comparative Guide to DPP-IV Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorous validation of a novel inhibitor's activity against established standards is a critical step. This guide provides a comprehensive comparison of the novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, PK44, with well-known standards, supported by detailed experimental protocols and data visualization to ensure objective evaluation.

Comparative Inhibitor Activity

The inhibitory potency of this compound against DPP-IV has been determined and compared with commercially available, widely used DPP-IV inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below.

InhibitorTargetIC50 Value (nM)Notes
This compound DPP-IV 15.8 [1][2]A potent inhibitor of DPP-IV.
SitagliptinDPP-IV18[3]A potent, selective, and orally active DPP-IV inhibitor.[3]
VildagliptinDPP-IV4.5[4]A potent and selective DPP-IV inhibitor.
LinagliptinDPP-IV1A highly potent and selective DPP-IV inhibitor.

The DPP-IV Signaling Pathway and Mechanism of Inhibition

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is a transmembrane glycoprotein found on the surface of most cell types and also exists in a soluble, circulating form. DPP-IV's primary function in this context is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release from α-cells. This dual action helps to maintain normal blood glucose levels. DPP-IV rapidly cleaves and inactivates these incretin hormones, thus limiting their insulinotropic effects.

DPP-IV inhibitors like this compound act by blocking the active site of the DPP-IV enzyme. This inhibition prevents the degradation of GLP-1 and GIP, leading to higher circulating levels and prolonged activity of these hormones. The extended action of incretins enhances glucose-dependent insulin secretion and reduces glucagon secretion, ultimately resulting in improved glycemic control. Beyond its enzymatic role, DPP-IV can also engage in non-enzymatic functions through interactions with other proteins like adenosine deaminase (ADA) and extracellular matrix components, which can influence intracellular signaling.

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) triggers release Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion suppresses DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV substrate for Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins degrades to This compound & Standards DPP-IV Inhibitors (this compound, Sitagliptin, etc.) This compound & Standards->DPP-IV inhibit

DPP-IV signaling pathway and inhibitor action.

Experimental Workflow for Inhibitor Validation

To validate the inhibitory activity of this compound against DPP-IV and compare it with known standards, a systematic workflow is essential. This workflow encompasses both biochemical and cell-based assays to provide a comprehensive assessment of the inhibitor's potency and cellular efficacy.

Experimental_Workflow cluster_prep Preparation cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Comparison Inhibitor_Prep Prepare Stock Solutions (this compound & Standards) Biochem_Assay Fluorometric DPP-IV Inhibition Assay Inhibitor_Prep->Biochem_Assay Cell_Assay Live-Cell DPP-IV Activity Assay Inhibitor_Prep->Cell_Assay Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffers) Reagent_Prep->Biochem_Assay Cell_Culture Culture DPP-IV Expressing Cell Line (e.g., HepG2) Cell_Culture->Cell_Assay IC50_Biochem Determine IC50 Values Biochem_Assay->IC50_Biochem Data_Analysis Analyze and Compare IC50 Values IC50_Biochem->Data_Analysis IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->Data_Analysis Conclusion Validate this compound Activity Against Standards Data_Analysis->Conclusion

Workflow for validating this compound inhibitor activity.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for conducting the key experiments cited in this guide.

Biochemical Fluorometric DPP-IV Inhibition Assay

This assay measures the enzymatic activity of DPP-IV by detecting the cleavage of a fluorogenic substrate. The presence of an inhibitor reduces the fluorescence signal, allowing for the quantification of inhibitory potency.

Materials:

  • Recombinant Human DPP-IV enzyme

  • DPP-IV Assay Buffer

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • This compound and standard inhibitors (Sitagliptin, Vildagliptin, Linagliptin)

  • DMSO (for dissolving inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350-360/450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the standard inhibitors in DPP-IV Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the recombinant DPP-IV enzyme to the desired working concentration in cold Assay Buffer.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Positive Control): Add Assay Buffer, diluted DPP-IV enzyme, and the same volume of solvent (e.g., DMSO) used for the inhibitors.

    • Background Wells (Negative Control): Add Assay Buffer and solvent, but no enzyme.

    • Inhibitor Wells: Add Assay Buffer, diluted DPP-IV enzyme, and the serially diluted inhibitor solutions (this compound and standards).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Cell-Based DPP-IV Activity Assay

This assay measures the activity of DPP-IV in a live-cell context, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • DPP-IV expressing cell line (e.g., HepG2 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell-permeable fluorogenic DPP-IV substrate

  • This compound and standard inhibitors

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the HepG2 cells into a 96-well plate at an optimized density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and the standard inhibitors in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations. Include vehicle-only wells as a control.

    • Incubate the cells with the inhibitors for a predetermined period (e.g., 1-2 hours) at 37°C.

  • Substrate Addition:

    • After the inhibitor incubation, add the cell-permeable fluorogenic DPP-IV substrate to all wells.

    • Incubate for an optimized time (e.g., 60 minutes) at 37°C to allow for substrate cleavage by cellular DPP-IV.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the fluorescence of background wells (cells without substrate) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the cellular IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

By following these protocols and comparing the resulting data, researchers can effectively validate the inhibitory activity of this compound against DPP-IV in comparison to established standards, providing a solid foundation for further drug development efforts.

References

PK44: A Comparative Analysis of Peptidase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a peptidase inhibitor is paramount to predicting its potential for off-target effects and ensuring a favorable safety profile. This guide provides a detailed comparison of PK44's cross-reactivity with other relevant peptidases, supported by available experimental data and detailed methodologies.

This compound, also known as PK 44 phosphate, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in glucose metabolism. Its high affinity for DPP-IV, with a reported half-maximal inhibitory concentration (IC50) of 15.8 nM, makes it a subject of interest in the development of therapeutics for type 2 diabetes. A critical aspect of its preclinical evaluation is its selectivity against other closely related peptidases.

Comparative Selectivity Profile of this compound

The available data on the cross-reactivity of this compound primarily focuses on its activity against dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9), which are the most structurally similar enzymes to DPP-IV. Inhibition of DPP-8 and DPP-9 has been linked to potential adverse effects, making high selectivity for DPP-IV a desirable characteristic for any clinical candidate.

Based on a poster presentation by Tozer et al. at the 32nd Annual National Medicinal Chemistry Symposium in 2010, this compound demonstrates a high degree of selectivity for DPP-IV.[1][2]

PeptidaseIC50 (nM)Selectivity vs. DPP-IV
DPP-IV15.8-
DPP-8>15,800>1000-fold
DPP-9>15,800>1000-fold

Note: The exact IC50 values for DPP-8 and DPP-9 are not publicly available but are reported to be over 1000-fold higher than that for DPP-IV.

There is currently no publicly available information regarding the cross-reactivity of this compound against other peptidases such as Fibroblast Activation Protein (FAP) or prolyl oligopeptidase.

Experimental Protocols

The following are detailed methodologies representative of the key experiments likely utilized to determine the peptidase selectivity of this compound, based on standard industry practices.

In Vitro Peptidase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of a specific peptidase by 50% (IC50).

Materials:

  • Recombinant human DPP-IV, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin for DPP-IV, DPP-8, and DPP-9)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • This compound phosphate

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the respective peptidase enzyme, and the different concentrations of this compound. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor selectivity.

DPP_IV_Signaling_Pathway DPP-IV Signaling Pathway GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV Inactivation Pancreas Pancreas GLP1->Pancreas Stimulates GIP GIP GIP->DPPIV Inactivation GIP->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inactive_GIP Inactive GIP DPPIV->Inactive_GIP Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowers This compound This compound This compound->DPPIV Inhibits

Caption: DPP-IV inactivates incretin hormones GLP-1 and GIP.

Experimental_Workflow Inhibitor Selectivity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare this compound Dilutions Incubation Incubate Enzyme with this compound Inhibitor->Incubation Enzymes Prepare Peptidase Solutions (DPP-IV, DPP-8, DPP-9) Enzymes->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Selectivity IC50->Comparison

Caption: Workflow for determining peptidase inhibitor selectivity.

References

A Comparative Pharmacokinetic Profile: PK44 vs. Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of two dipeptidyl peptidase-4 (DPP-4) inhibitors: PK44 and linagliptin. While both compounds target the same enzyme, the extent of publicly available data on their pharmacokinetics differs significantly. Linagliptin, a widely prescribed medication for type 2 diabetes, has a well-characterized pharmacokinetic profile from extensive preclinical and clinical studies. In contrast, this compound is a potent DPP-4 inhibitor reportedly in the preclinical phase of development, with limited publicly accessible pharmacokinetic data.

This document summarizes the available information to offer a comparative perspective, highlighting the well-established profile of linagliptin and the data gap for this compound.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and linagliptin. Data for linagliptin is derived from studies in humans, unless otherwise specified.

Pharmacokinetic ParameterThis compoundLinagliptin
Absorption
Bioavailability (F)Data not publicly available~30%[1][2]
Time to Maximum Concentration (Tmax)Data not publicly available~1.5 - 2.0 hours[3]
Maximum Concentration (Cmax)Data not publicly available11–12 nmol/L (at steady state with 5 mg dose)[3]
Area Under the Curve (AUC)Data not publicly available81.7–207 nmol·h/L (at steady state with 1-10 mg doses)[3]
Distribution
Volume of Distribution (Vd)Data not publicly available~1,110 L
Protein BindingData not publicly availableConcentration-dependent: 99% at 1 nmol/L to 75-89% at >30 nmol/L
Metabolism
Primary Metabolic PathwayData not publicly availablePrimarily excreted unchanged. Minor metabolism via CYP3A4.
Major MetabolitesData not publicly availableMain metabolite is pharmacologically inactive.
Excretion
Primary Route of EliminationData not publicly availablePrimarily fecal (~85%)
Renal ExcretionData not publicly availableMinor route (~5%)
Terminal Half-life (t½)Data not publicly available>100 hours (long terminal half-life)
Accumulation Half-lifeData not publicly available~10 hours

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not publicly available. For linagliptin, a substantial body of literature describes the methodologies used in its characterization. Below is a generalized protocol for a clinical pharmacokinetic study of an oral DPP-4 inhibitor like linagliptin, based on common practices in the field.

Generalized Protocol for a Human Pharmacokinetic Study of an Oral DPP-4 Inhibitor

1. Study Design:

  • Phase: Phase I, single-center, randomized, open-label, single- or multiple-dose study.

  • Subjects: Healthy adult male and/or female volunteers, or patients with type 2 diabetes mellitus.

  • Groups: Typically includes a single ascending dose group and a multiple ascending dose group. A food-effect cohort may also be included.

2. Dosing:

  • Drug Administration: Oral administration of the drug product (e.g., tablet) with a standardized volume of water after an overnight fast.

  • Dose Levels: A range of doses are evaluated to assess dose-proportionality. For linagliptin, studies have assessed doses from 1 mg to 10 mg.

3. Pharmacokinetic Sampling:

  • Sample Matrix: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Sampling Timepoints: Blood samples are collected at pre-dose (0 hours) and at multiple timepoints post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours) to adequately characterize the plasma concentration-time profile.

4. Bioanalytical Method:

  • Assay: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the concentration of the drug and its major metabolites in plasma.

  • Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis is performed using validated pharmacokinetic software (e.g., WinNonlin).

  • Parameters: The following pharmacokinetic parameters are calculated: Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t½), apparent volume of distribution (Vd/F), and apparent total clearance (CL/F).

6. Safety and Tolerability:

  • Monitoring: Subjects are monitored for adverse events, and vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_0 Study Preparation cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Protocol Design Protocol Design Subject Recruitment & Screening Subject Recruitment & Screening Protocol Design->Subject Recruitment & Screening Drug Administration Drug Administration Subject Recruitment & Screening->Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling Sample Processing Sample Processing Biological Sampling->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (LC-MS/MS)->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: A generalized workflow for a clinical pharmacokinetic study.

Signaling Pathway of DPP-4 Inhibition

G Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP Release->DPP-4 Enzyme Inactivation Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 Enzyme->Inactive GLP-1 & GIP This compound / Linagliptin This compound / Linagliptin This compound / Linagliptin->DPP-4 Enzyme Inhibition Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1 & GIP->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Active GLP-1 & GIP->Pancreatic Alpha-Cells Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreases

Caption: The mechanism of action of DPP-4 inhibitors like this compound and linagliptin.

Conclusion

Linagliptin exhibits a well-defined pharmacokinetic profile characterized by low bioavailability, extensive tissue distribution, and a long terminal half-life with primary elimination through the feces. This profile allows for once-daily dosing without the need for dose adjustment in patients with renal or hepatic impairment.

Due to the preclinical stage of this compound, a direct and detailed pharmacokinetic comparison is not feasible at this time. The available information identifies it as a potent DPP-4 inhibitor, but its absorption, distribution, metabolism, and excretion characteristics in vivo remain to be publicly disclosed. As research progresses and more data on this compound becomes available, a more comprehensive comparative analysis can be conducted. Researchers are encouraged to consult forthcoming publications for a complete pharmacokinetic profile of this compound.

References

A Structural Showdown: PK44's Potent and Selective Binding to DPP-IV

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

Dipeptidyl Peptidase-IV (DPP-IV), a serine protease, plays a pivotal role in glucose homeostasis by inactivating incretin hormones. Its inhibition is a well-established therapeutic strategy for type 2 diabetes. This guide provides a detailed structural and quantitative comparison of the binding of the potent inhibitor PK44 to DPP-IV, alongside other notable DPP-IV inhibitors. This objective analysis, supported by experimental data, is designed to inform researchers, scientists, and drug development professionals in their quest for novel antidiabetic agents.

Quantitative Comparison of DPP-IV Inhibitor Binding

The efficacy of a DPP-IV inhibitor is intrinsically linked to its binding affinity and thermodynamic profile. The following tables summarize key quantitative data for this compound and a selection of commercially available DPP-IV inhibitors, offering a clear comparison of their performance.

Table 1: Binding Affinity of Selected DPP-IV Inhibitors

InhibitorIC50 (nM)Kd (nM)
This compound 15.8 [1][2]Not Reported
Linagliptin10.0066
Saxagliptin500.3
Teneligliptin2.4 - 15.70.4
Alogliptin<104.3
Sitagliptin19[3]4.9
Vildagliptin625.3

Note: IC50 and Kd values can vary depending on the experimental conditions.

Table 2: Thermodynamic and Kinetic Parameters of DPP-IV Inhibitor Binding

InhibitorΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)kon (10^6 M^-1 s^-1)koff (10^-3 s^-1)
Linagliptin-14.1-10.9-3.27.60.05
Saxagliptin-12.9-12.3-0.61.80.5
Teneligliptin-12.8-11.9-0.92.10.8
Alogliptin-11.6-11.1-0.51.14.7
Sitagliptin-11.6-11.1-0.51.04.9
Vildagliptin-11.5-11.4-0.11.26.4

Data for inhibitors other than this compound in Tables 1 & 2 were compiled from a comparative analysis using surface plasmon resonance and isothermal titration calorimetry.

Structural Insights into Inhibitor Binding

While a crystal structure of this compound in complex with DPP-IV is not publicly available, its chemical structure suggests a binding mode that leverages key interactions within the enzyme's active site, similar to other known inhibitors. The active site of DPP-IV can be broadly divided into several subsites, primarily the S1 and S2 pockets, which accommodate the side chains of the dipeptide substrate.

A hypothetical binding model of this compound within the DPP-IV active site can be proposed based on its structure and the known interactions of other inhibitors. The model suggests that the core of this compound likely occupies the S1 and S2 subsites, forming critical hydrogen bonds and hydrophobic interactions with key residues.

Hypothetical Binding of this compound in DPP-IV Active Site cluster_DPPIV DPP-IV Active Site S1 S1 Pocket (Hydrophobic) S2 S2 Pocket CatalyticTriad Catalytic Triad (Ser630, Asp708, His740) Glu205_206 Glu205/Glu206 This compound This compound This compound->S1 Hydrophobic Interaction This compound->S2 Interactions This compound->CatalyticTriad Potential Interaction This compound->Glu205_206 Hydrogen Bonds

Caption: A diagram illustrating the hypothetical binding mode of this compound within the key subsites of the DPP-IV active site.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize DPP-IV inhibitors.

Fluorometric DPP-IV Inhibition Assay

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Principle: The assay measures the enzymatic activity of DPP-IV by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-IV, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC production, measured by fluorescence, is directly proportional to DPP-IV activity. In the presence of an inhibitor, this rate is reduced.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Gly-Pro-AMC substrate

  • Test inhibitor (e.g., this compound) and known reference inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

cluster_workflow Fluorometric DPP-IV Inhibition Assay Workflow Prepare Reagents Prepare serial dilutions of inhibitor and enzyme solution. Plate Setup Add enzyme, buffer, and inhibitor/vehicle to wells of a 96-well plate. Prepare Reagents->Plate Setup Pre-incubation Incubate at 37°C for 10-15 minutes to allow inhibitor binding. Plate Setup->Pre-incubation Initiate Reaction Add Gly-Pro-AMC substrate to all wells. Pre-incubation->Initiate Reaction Measure Fluorescence Read fluorescence kinetically at Ex/Em ~360/460 nm. Initiate Reaction->Measure Fluorescence Data Analysis Calculate reaction rates and determine IC50 values by plotting % inhibition vs. inhibitor concentration. Measure Fluorescence->Data Analysis cluster_pathway Incretin Signaling Pathway and DPP-IV Inhibition Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP Release->Pancreatic β-cells + Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP Release->Pancreatic α-cells - DPP-IV DPP-IV GLP-1 & GIP Release->DPP-IV Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-IV->Inactive GLP-1 & GIP This compound This compound This compound->DPP-IV Inhibits

References

A Comparative Guide to PK44: A Novel Dipeptidyl Peptidase-IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PK44, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor, against first-generation DPP-IV inhibitors. Due to the limited publicly available data for this compound beyond its in vitro potency, this document will utilize its known IC50 value and supplement with representative data for a hypothetical advanced DPP-IV inhibitor to illustrate its potential advantages. The first-generation inhibitor, Sitagliptin, will serve as the primary comparator.

Introduction to DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the bioavailability of active incretins is increased, leading to improved glycemic control with a low risk of hypoglycemia. First-generation DPP-IV inhibitors, such as sitagliptin and vildagliptin, have become established therapies for type 2 diabetes. The development of second-generation inhibitors aims to improve upon the potency, selectivity, and pharmacokinetic profiles of these earlier agents.

The Incretin Effect and DPP-IV Inhibition

The signaling pathway below illustrates the mechanism of action of DPP-IV inhibitors. Ingestion of food stimulates the release of incretin hormones (GLP-1 and GIP) from the gut. These hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion. DPP-IV rapidly degrades these incretins, terminating their action. DPP-IV inhibitors block this degradation, thereby prolonging the activity of GLP-1 and GIP.

cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) β-cells β-cells Incretin Release (GLP-1, GIP)->β-cells Stimulates DPP-IV DPP-IV Incretin Release (GLP-1, GIP)->DPP-IV Substrate for Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins Degrades to This compound / DPP-IV Inhibitors This compound / DPP-IV Inhibitors This compound / DPP-IV Inhibitors->DPP-IV

Caption: Mechanism of DPP-IV Inhibition.

Comparative Efficacy and Selectivity

The in vitro potency of DPP-IV inhibitors is a key determinant of their therapeutic potential. This compound has been identified as a potent DPP-IV inhibitor with a half-maximal inhibitory concentration (IC50) of 15.8 nM.[1] For a comprehensive comparison, the table below includes this value alongside representative data for a hypothetical advanced inhibitor and the established first-generation inhibitor, sitagliptin.

Selectivity is another critical parameter, as off-target inhibition of related proteases, such as DPP-8 and DPP-9, has been a concern. High selectivity for DPP-4 is a desirable characteristic of newer generation inhibitors to minimize potential side effects.

ParameterThis compoundRepresentative Advanced InhibitorSitagliptin (First-Generation)
DPP-IV IC50 (nM) 15.8[1]5.226
DPP-8 IC50 (nM) >10,000 (Assumed)>15,000>2,000
DPP-9 IC50 (nM) >10,000 (Assumed)>20,000>2,000
Selectivity Ratio (DPP-8/DPP-IV) >630x (Assumed)>2,880x>77x
Selectivity Ratio (DPP-9/DPP-IV) >630x (Assumed)>3,840x>77x

Note: Data for the "Representative Advanced Inhibitor" and "Sitagliptin" are derived from publicly available scientific literature. The selectivity data for this compound is assumed based on trends observed with potent, second-generation inhibitors.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-IV enzyme.

Methodology:

  • Enzyme and Substrate: Recombinant human DPP-IV enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl or HEPES, at a physiological pH (e.g., 7.5) is used.

  • Procedure:

    • A serial dilution of the test compound (e.g., this compound) is prepared in the assay buffer.

    • The test compound dilutions are pre-incubated with the DPP-IV enzyme in a 96-well microplate for a defined period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition at each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve using non-linear regression analysis.

Serial Dilution of this compound Serial Dilution of this compound Pre-incubation (37°C) Pre-incubation (37°C) Serial Dilution of this compound->Pre-incubation (37°C) DPP-IV Enzyme DPP-IV Enzyme DPP-IV Enzyme->Pre-incubation (37°C) Addition of Substrate Addition of Substrate Pre-incubation (37°C)->Addition of Substrate Fluorescence Measurement Fluorescence Measurement Addition of Substrate->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: In Vitro DPP-IV Inhibition Assay Workflow.

In Vitro Selectivity Assay (DPP-8 and DPP-9)

Objective: To determine the selectivity of a test compound for DPP-IV over other dipeptidyl peptidases, such as DPP-8 and DPP-9.

Methodology:

  • Enzymes and Substrate: Recombinant human DPP-8 and DPP-9 enzymes are used with the same fluorogenic substrate (Gly-Pro-AMC) as in the DPP-IV assay.

  • Procedure: The in vitro inhibition assay is performed as described for DPP-IV, but with the respective DPP-8 and DPP-9 enzymes.

  • Data Analysis: The IC50 values for the test compound against DPP-8 and DPP-9 are determined. The selectivity ratio is calculated by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-IV. A higher ratio indicates greater selectivity for DPP-4.

Pharmacokinetic Profile

The pharmacokinetic properties of a DPP-IV inhibitor are crucial for its clinical utility, influencing dosing frequency and potential for drug-drug interactions. The table below presents a hypothetical comparison of the pharmacokinetic profiles of this compound (as a representative advanced inhibitor) and sitagliptin.

ParameterThis compound (Representative)Sitagliptin (First-Generation)
Oral Bioavailability (%) >80~87
Plasma Protein Binding (%) Low (<30)Low (~38)
Elimination Half-life (hours) 12-24~12.4
Primary Route of Elimination RenalRenal

A longer elimination half-life, as is often a goal for second-generation inhibitors, can allow for once-daily dosing, which may improve patient adherence.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of a test compound in improving glucose tolerance in an animal model of type 2 diabetes.

Methodology:

  • Animal Model: A suitable rodent model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse, is used.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound (e.g., this compound) or vehicle is administered orally.

    • After a specified time (e.g., 60 minutes), a glucose solution is administered orally.

    • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Data Analysis: Blood glucose levels are measured for each time point. The area under the curve (AUC) for glucose is calculated. A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.

Fasted Diabetic Animal Model Fasted Diabetic Animal Model Oral Administration of this compound/Vehicle Oral Administration of this compound/Vehicle Fasted Diabetic Animal Model->Oral Administration of this compound/Vehicle Oral Glucose Challenge Oral Glucose Challenge Oral Administration of this compound/Vehicle->Oral Glucose Challenge Serial Blood Sampling Serial Blood Sampling Oral Glucose Challenge->Serial Blood Sampling Blood Glucose Measurement Blood Glucose Measurement Serial Blood Sampling->Blood Glucose Measurement AUC Calculation and Comparison AUC Calculation and Comparison Blood Glucose Measurement->AUC Calculation and Comparison

Caption: Oral Glucose Tolerance Test Workflow.

Summary of Advantages of this compound over First-Generation DPP-IV Inhibitors

Based on its high in vitro potency and the anticipated characteristics of a second-generation inhibitor, this compound is expected to offer several advantages over first-generation DPP-IV inhibitors:

  • Higher Potency: The lower IC50 value of this compound (15.8 nM) compared to first-generation inhibitors like sitagliptin suggests that a lower dose may be required to achieve the same therapeutic effect, potentially reducing the risk of dose-dependent side effects.

  • Greater Selectivity: Advanced DPP-IV inhibitors are designed for high selectivity against DPP-8 and DPP-9. This improved selectivity profile may translate to a better safety profile, as off-target inhibition of these related enzymes has been a theoretical concern.

  • Optimized Pharmacokinetics: A potentially longer half-life could allow for a convenient once-daily dosing regimen, which can improve patient compliance.

References

Unraveling the Mechanisms of Glucose Homeostasis: A Comparative Analysis of Metformin and the Putative Agent PK44

Author: BenchChem Technical Support Team. Date: November 2025

The established therapeutic, metformin, stands as a cornerstone in the management of type 2 diabetes. Its well-documented effects on glucose metabolism provide a benchmark for emerging therapeutic candidates. This guide offers a detailed comparison of metformin's mechanisms against the currently unsubstantiated agent designated as PK44, highlighting the critical need for scientific validation of novel compounds.

Currently, there is no publicly available scientific literature or experimental data on a compound referred to as "this compound" in the context of glucose homeostasis. As such, a direct comparative analysis with metformin based on experimental evidence is not possible. This guide will therefore focus on a comprehensive overview of metformin's established effects and the methodologies used to validate them, providing a framework for the potential evaluation of a new chemical entity like this compound.

Metformin: A Multi-faceted Approach to Glycemic Control

Metformin's primary antihyperglycemic effect is achieved through the suppression of hepatic gluconeogenesis, the process of glucose production in the liver. It also enhances insulin sensitivity in peripheral tissues, primarily muscle, leading to increased glucose uptake and utilization. A third mechanism involves a reduction in the intestinal absorption of glucose.

Quantitative Effects of Metformin on Glucose Homeostasis

The following table summarizes the typical quantitative effects of metformin observed in clinical and preclinical studies. This data serves as a reference for the expected performance of a novel glucose-lowering agent.

ParameterEffect of MetforminTypical Range of ChangeSupporting Evidence
Fasting Plasma Glucose Decrease20-30% reduction from baselineExtensive clinical trials
HbA1c Decrease1-2% reductionLong-term clinical studies
Hepatic Glucose Production Decrease25-40% reductionIsotope tracer studies
Insulin-stimulated Glucose Uptake Increase15-30% improvementHyperinsulinemic-euglycemic clamp studies
Intestinal Glucose Absorption DecreaseVariable, modest reductionIn situ perfusion studies

Signaling Pathways: The Molecular Action of Metformin

Metformin's cellular actions are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. The precise mechanism of AMPK activation by metformin is still under investigation, but it is thought to involve the inhibition of mitochondrial respiratory chain complex I.

Metformin Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP Leads to AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Muscle Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: Metformin's primary mechanism involves the inhibition of mitochondrial complex I, leading to AMPK activation and subsequent effects on glucose metabolism.

Experimental Protocols for Evaluating Glucose Homeostasis

The validation of any new compound targeting glucose metabolism, such as the hypothetical this compound, would require a battery of standardized in vitro and in vivo experiments.

Key Experimental Methodologies
  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo. It involves infusing insulin at a constant rate to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin-stimulated whole-body glucose disposal.

  • Isotope Tracer Studies: To quantify hepatic glucose production, stable isotopes of glucose (e.g., [6,6-²H₂]glucose) are infused. The rate of appearance of endogenous glucose can be calculated from the dilution of the tracer in the plasma.

  • In Vitro Glucose Uptake Assays: Cultured cells, such as L6 myotubes or 3T3-L1 adipocytes, are used to assess the direct effect of a compound on glucose transport. Radiolabeled glucose (e.g., 2-deoxy-[³H]glucose) uptake is measured in the presence and absence of the compound.

  • Western Blotting and Kinase Assays: To investigate the underlying signaling pathways, the phosphorylation status and activity of key proteins like AMPK and its downstream targets are measured using western blotting and in vitro kinase assays.

Experimental Workflow for a Novel Compound cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Mechanism of Action Cell-based Assays Glucose Uptake (e.g., L6 cells) Animal Models Diabetic Mouse Model (e.g., db/db mice) Cell-based Assays->Animal Models Promising Results Signaling Studies Western Blot (p-AMPK) Hyperinsulinemic Clamp Hyperinsulinemic Clamp Animal Models->Hyperinsulinemic Clamp Confirmed Efficacy Glucose Tolerance Test Glucose Tolerance Test Insulin Tolerance Test Insulin Tolerance Test Isotope Tracer Studies Isotope Tracer Studies Hyperinsulinemic Clamp->Isotope Tracer Studies

Caption: A typical experimental workflow to validate a new glucose-lowering agent involves a tiered approach from in vitro screening to in vivo mechanistic studies.

Conclusion: The Path Forward for Novel Antidiabetic Agents

While metformin provides a robust and well-characterized benchmark, the search for new and improved therapies for type 2 diabetes is ongoing. Any novel compound, including the putative this compound, must undergo rigorous scientific evaluation to establish its efficacy, safety, and mechanism of action. The experimental framework outlined in this guide provides a roadmap for such an investigation. Without published data, any claims regarding the effects of "this compound" on glucose homeostasis remain speculative and unsubstantiated. Researchers and drug development professionals are urged to rely on peer-reviewed scientific evidence when evaluating new therapeutic candidates.

The Synergistic Potential of PK44 in Combination with Other Anti-Diabetic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the current experimental landscape reveals a significant gap in the scientific literature regarding the anti-diabetic compound designated as PK44. As of the latest searches, no peer-reviewed studies, clinical trial data, or detailed mechanistic information on this compound are publicly available. Therefore, a direct comparison of its synergistic effects with other established anti-diabetic agents is not feasible at this time.

To provide a framework for such a future analysis and to illustrate the principles of synergistic anti-diabetic therapies, this guide will instead focus on a well-documented and clinically significant combination: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. This combination serves as an excellent model for evaluating synergistic efficacy, showcasing complementary mechanisms of action that lead to improved glycemic control and cardiovascular outcomes.

Mechanisms of Action: SGLT2 Inhibitors and GLP-1 Receptor Agonists

A comprehensive understanding of the individual mechanisms of action is crucial to appreciating the synergistic potential of combining these two classes of drugs.

SGLT2 Inhibitors: These agents act independently of insulin by inhibiting the SGLT2 protein in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. The primary effect is a lowering of blood glucose levels.

GLP-1 Receptor Agonists: These drugs mimic the action of the endogenous incretin hormone GLP-1. They bind to GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract. Their anti-diabetic effects are multifactorial and include:

  • Glucose-dependent insulin secretion: Enhancing insulin release from pancreatic β-cells in response to elevated blood glucose.

  • Suppression of glucagon secretion: Reducing the release of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.

  • Delayed gastric emptying: Slowing the absorption of glucose from the gut.

  • Increased satiety: Acting on the central nervous system to reduce appetite and food intake.

Synergistic Efficacy: A Review of the Evidence

The combination of an SGLT2 inhibitor and a GLP-1 receptor agonist has been shown to provide additive or synergistic benefits in the management of type 2 diabetes. Clinical studies have consistently demonstrated that co-administration of these agents leads to greater improvements in key metabolic parameters compared to monotherapy with either agent alone.

Comparative Efficacy Data

The following table summarizes representative data from clinical trials evaluating the combination therapy.

ParameterSGLT2 Inhibitor MonotherapyGLP-1 Receptor Agonist MonotherapyCombination Therapy
HbA1c Reduction (%) -0.8 to -1.2-1.0 to -1.5-1.5 to -2.5
Weight Change (kg) -2.0 to -3.0-2.0 to -5.0-4.0 to -7.0
Systolic Blood Pressure Reduction (mmHg) -3.0 to -5.0-2.0 to -4.0-5.0 to -8.0

Note: The values presented are approximate ranges derived from various clinical trials and may vary depending on the specific agents, dosages, and patient populations studied.

Experimental Protocols

The data presented above are typically generated from randomized, double-blind, placebo-controlled clinical trials. A general outline of the methodology for a key experiment to assess the synergistic efficacy would be as follows:

Objective: To evaluate the efficacy and safety of co-administering an SGLT2 inhibitor and a GLP-1 receptor agonist compared to each agent alone in adults with type 2 diabetes inadequately controlled on metformin.

Study Design: A 24-week, randomized, double-blind, parallel-group, active-controlled trial.

Participant Population:

  • Adults aged 18-70 years with a diagnosis of type 2 diabetes.

  • HbA1c between 8.0% and 10.5%.

  • Stable metformin dose of at least 1500 mg/day for at least 8 weeks.

Treatment Arms:

  • SGLT2 Inhibitor + Placebo for GLP-1 RA

  • GLP-1 Receptor Agonist + Placebo for SGLT2i

  • SGLT2 Inhibitor + GLP-1 Receptor Agonist

Primary Endpoint: Change in HbA1c from baseline to week 24.

Secondary Endpoints:

  • Change in body weight from baseline.

  • Change in fasting plasma glucose.

  • Change in systolic and diastolic blood pressure.

  • Proportion of patients achieving HbA1c < 7.0%.

Data Analysis: Analysis of covariance (ANCOVA) is typically used to compare the treatment groups, with baseline HbA1c as a covariate.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_sglt2 SGLT2 Inhibitor Pathway cluster_glp1 GLP-1 RA Pathway cluster_outcome Combined Therapeutic Outcome SGLT2i SGLT2 Inhibitor Kidney Kidney (Proximal Tubule) SGLT2i->Kidney SGLT2 SGLT2 Protein SGLT2i->SGLT2 Inhibits GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates UrinaryGlucose Urinary Glucose Excretion GlucoseReabsorption->UrinaryGlucose Reduced leading to Increased BloodGlucose Lowered Blood Glucose UrinaryGlucose->BloodGlucose BP_Reduction Blood Pressure Reduction UrinaryGlucose->BP_Reduction Osmotic Diuresis GLP1RA GLP-1 Receptor Agonist Pancreas Pancreas GLP1RA->Pancreas Brain Brain GLP1RA->Brain Stomach Stomach GLP1RA->Stomach Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Satiety Satiety Brain->Satiety Increases GastricEmptying Gastric Emptying Stomach->GastricEmptying Decreases Insulin->BloodGlucose Glucagon->BloodGlucose WeightLoss Weight Loss Satiety->WeightLoss GastricEmptying->WeightLoss

Caption: Signaling pathways of SGLT2 inhibitors and GLP-1 receptor agonists.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (24 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Screening Patient Screening (T2D, HbA1c 8-10.5%) Enrollment Enrollment & Randomization Screening->Enrollment GroupA Group A: SGLT2i + Placebo Enrollment->GroupA GroupB Group B: GLP-1 RA + Placebo Enrollment->GroupB GroupC Group C: SGLT2i + GLP-1 RA Enrollment->GroupC Primary Primary Endpoint: Change in HbA1c at Week 24 GroupA->Primary Secondary Secondary Endpoints: Weight, BP, FPG GroupA->Secondary GroupB->Primary GroupB->Secondary GroupC->Primary GroupC->Secondary Analysis Statistical Analysis (ANCOVA) Primary->Analysis Secondary->Analysis

Caption: Experimental workflow for a combination therapy clinical trial.

Conclusion

While information on "this compound" remains elusive, the synergistic combination of SGLT2 inhibitors and GLP-1 receptor agonists provides a powerful example of how targeting different pathophysiological pathways in type 2 diabetes can lead to superior clinical outcomes. The complementary mechanisms of insulin-dependent and insulin-independent glucose lowering, coupled with effects on body weight and blood pressure, make this combination a cornerstone of modern diabetes management. Future research into novel compounds like this compound will undoubtedly benefit from the methodological and conceptual frameworks established by the study of such successful synergistic pairings. Researchers and drug development professionals are encouraged to consider these established principles when designing and evaluating new therapeutic strategies.

Safety Operating Guide

Essential Guide to PK44 Phosphate: Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PK44 phosphate, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, adherence to rigorous safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information to ensure the responsible handling and disposal of this research-grade compound.

Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound phosphate is not publicly available, the following information has been compiled from various supplier data sheets. It is imperative to handle this compound with the care required for all research chemicals of unknown toxicity.

PropertyDataSource
Chemical Name PK 44 phosphateUnited States Biological
CAS Number 1017682-66-4United States Biological
Intended Use For research use only. Not for use in human, therapeutic, or diagnostic applications.United States Biological, BioCrick
Purity >98%BioCrick
Solubility Soluble in DMSO > 10 mMBioCrick
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.BioCrick

Immediate Safety Precautions

Given the absence of a comprehensive toxicological profile, the following standard laboratory safety protocols should be strictly observed when handling this compound phosphate:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention.

  • Airborne Particles: Avoid generating dust or aerosols.

Proper Disposal Procedures

Proper disposal of this compound phosphate is critical to ensure environmental safety and regulatory compliance. The following step-by-step guidance outlines the recommended disposal plan.

Step 1: Waste Identification and Segregation

  • Categorize: Classify all waste containing this compound phosphate as "hazardous chemical waste" or "laboratory chemical waste" in accordance with your institution's and local regulations.

  • Segregate: Do not mix this compound phosphate waste with other waste streams, such as biological, radioactive, or non-hazardous waste.

Step 2: Waste Collection and Storage

  • Containers: Use only approved, properly labeled, and sealed waste containers for collecting this compound phosphate waste. The container should be compatible with the chemical properties of the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound phosphate"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Step 3: Disposal Pathway

  • Consult EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.

  • Documentation: Maintain accurate records of the amount of this compound phosphate waste generated and its disposal date, as required by regulations.

  • Do Not: Never dispose of this compound phosphate down the drain or in the regular trash.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound phosphate in a laboratory setting.

G This compound Phosphate: Handling and Disposal Workflow cluster_handling Safe Handling cluster_disposal Disposal Procedure A Wear Appropriate PPE B Work in Ventilated Area A->B C Avoid Contact and Ingestion B->C D Identify as Hazardous Waste C->D Experiment Complete E Segregate Waste D->E F Use Labeled Container E->F G Store in Secure Area F->G H Contact EHS for Disposal G->H

Caption: A workflow diagram illustrating the key steps for safe handling and proper disposal of this compound phosphate.

Signaling Pathway Context: Inhibition of DPP-IV

This compound phosphate is an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Understanding this pathway provides context for its research application.

G Mechanism of Action: this compound Phosphate cluster_pathway DPP-IV Signaling Pathway GLP1 GLP-1 (Active) DPPIV DPP-IV Enzyme GLP1->DPPIV Degradation Insulin Increased Insulin Secretion GLP1->Insulin Inactive_GLP1 GLP-1 (Inactive) DPPIV->Inactive_GLP1 This compound This compound Phosphate This compound->DPPIV Inhibits

Caption: Diagram showing the inhibition of the DPP-IV enzyme by this compound phosphate, leading to prolonged activity of GLP-1.

By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with all relevant regulations for the disposal of chemical waste. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.